molecular formula C9H8N2O2 B1304935 2-(4-Nitrophenyl)propanenitrile CAS No. 50712-63-5

2-(4-Nitrophenyl)propanenitrile

Cat. No.: B1304935
CAS No.: 50712-63-5
M. Wt: 176.17 g/mol
InChI Key: QCPKTMACPAKCKW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)propanenitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is limited in the public domain, its structural similarity to other active nitrophenyl derivatives suggests significant research potential. Notably, the closely related Morita-Baylis-Hillman adduct 3-Hydroxy-2-methylene-3-(4-nitrophenyl)propanenitrile has demonstrated potent activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas disease . Studies on this analogous compound have shown that it effectively induces cell death in both epimastigote and trypomastigote forms of the parasite, with one study reporting an IC50/72h of 28.5 μM for epimastigotes and an IC50/24h of 25.5 μM for trypomastigotes . The mechanism of action for such compounds may involve intracellular disorganization, loss of mitochondrial membrane potential, and ultimately, parasite death via a necrotic pathway . This makes the this compound scaffold a valuable template for researchers investigating new therapeutic agents for neglected tropical diseases. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPKTMACPAKCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964960
Record name 2-(4-Nitrophenyl)propanenitrile
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50712-63-5
Record name α-Methyl-4-nitrobenzeneacetonitrile
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Record name 2-(4-Nitrophenyl)propiononitrile
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Record name 2-(4-Nitrophenyl)propanenitrile
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Record name 2-(4-nitrophenyl)propiononitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitrophenyl)propanenitrile (CAS: 50712-63-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)propanenitrile, a key chemical intermediate with significant potential in pharmaceutical synthesis and research. This document consolidates essential physicochemical data, detailed synthesis protocols, spectroscopic information, and an exploration of its potential biological relevance.

Physicochemical Properties and Identification

This compound is a light yellow to yellow solid organic compound. It is primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[1] The structural and identifying information for this compound is summarized below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 4-(1-Cyanoethyl)nitrobenzene, 2-(4-nitrophenyl)propiononitrile, 4-Nitrophenylpropionitrile[3]
CAS Number 50712-63-5[2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Melting Point 74-78 °C[1][3]
Appearance Light yellow to yellow solid[3]
InChI Key QCPKTMACPAKCKW-UHFFFAOYSA-N[2]
Canonical SMILES CC(C#N)C1=CC=C(C=C1)--INVALID-LINK--[O-][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. The selection of a specific method may depend on the availability of starting materials, desired yield, and scalability.

Synthesis via Nitration of α-Phenylpropionitrile

One common method involves the nitration of α-phenylpropionitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, predominantly at the para position due to the directing effects of the alkyl nitrile substituent.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Cool the flask in an ice-water bath to 5°C.

  • Nitrating Mixture Preparation: Slowly add 68% nitric acid to the cooled polyphosphoric acid while maintaining the temperature below 20°C. After the addition is complete, cool the mixture to 0°C.

  • Addition of Phenylacetonitrile: Add 96% phenylacetonitrile dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition, slowly raise the temperature to 20°C and continue the reaction for 2 hours.

  • Work-up: Pour the reaction mixture into crushed ice with stirring. A light yellow solid will precipitate.

  • Purification: Filter the solid and wash it with water until neutral. The crude product can be recrystallized from an ethanol-water mixture to yield light yellow, needle-like crystals of p-nitrophenylacetonitrile.

This protocol is adapted from a general method for the directional nitration of phenylacetonitrile.[4]

Synthesis via Meerwein Arylation

An alternative route involves the reaction of p-nitroaniline with acrylonitrile in the presence of a copper(II) catalyst, a variation of the Meerwein arylation.

Experimental Protocol:

  • Diazotization: Dissolve p-nitroaniline in a hot mixture of concentrated hydrochloric acid and water. Cool the solution to 30°C and add ice. Add a 30% sodium nitrite solution to form the diazonium salt.

  • Coupling Reaction: To the filtered diazonium salt solution, add a solution of acrylonitrile in acetone.

  • Catalyst Addition: Add copper(II) chloride to the mixture. Nitrogen evolution will begin at approximately 18°C. Maintain the temperature below 30°C using an ice bath.

  • Isolation and Purification: The product, 2-chloro-3-(4-nitrophenyl)propanenitrile, will separate and can be recrystallized from methanol. Note: This yields a chlorinated precursor which would require a subsequent dehydrochlorination/reduction step to obtain the target molecule. This protocol is for a related compound and illustrates the arylation approach.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_nitration Nitration Route cluster_arylation Meerwein Arylation Route Phenylacetonitrile Phenylacetonitrile Nitration Electrophilic Aromatic Substitution Phenylacetonitrile->Nitration Nitrating_Mixture HNO3 / Polyphosphoric Acid Nitrating_Mixture->Nitration Product_1 This compound Nitration->Product_1 p-Nitroaniline p-Nitroaniline Diazotization NaNO2 / HCl p-Nitroaniline->Diazotization Diazonium_Salt p-Nitrophenyl diazonium chloride Diazotization->Diazonium_Salt Meerwein_Reaction Meerwein Arylation (CuCl2 catalyst) Diazonium_Salt->Meerwein_Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Meerwein_Reaction Intermediate Chlorinated Intermediate Meerwein_Reaction->Intermediate Final_Product This compound Intermediate->Final_Product Further Steps

Caption: Alternative synthesis pathways for this compound.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons (likely two doublets in the range of 7.5-8.5 ppm), a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The chemical shifts will be influenced by the electron-withdrawing nitro and nitrile groups.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon (around 120 ppm), the methine carbon, and the methyl carbon.
IR Spectroscopy A strong absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹. Strong characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching vibrations around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 176.17. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the propanenitrile side chain.

These predictions are based on general spectroscopic principles and data for structurally similar compounds like p-nitrophenylacetonitrile.[5]

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dictated by the presence of the nitro group, the nitrile group, and the aromatic ring.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-(4-aminophenyl)propanenitrile. This transformation is a common step in the synthesis of more complex molecules and can significantly alter the compound's biological properties.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-(4-nitrophenyl)propanoic acid.

  • Reactions of the α-Proton: The proton on the carbon adjacent to the nitrile and phenyl groups is acidic and can be removed by a strong base, allowing for further functionalization at this position.

Biological Relevance:

While specific biological studies on this compound are limited, its structural motifs—the nitroaromatic ring and the nitrile group—are present in numerous biologically active compounds.

  • Nitro Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiprotozoal, and anticancer effects.[3][6] The biological activity is often mediated by the reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[3]

  • Nitrile-Containing Pharmaceuticals: The nitrile group is a common functional group in many approved drugs. It can act as a bioisostere for other functional groups, participate in hydrogen bonding with biological targets, and contribute to the overall pharmacokinetic profile of a molecule.[7]

Given its role as a precursor to Flurbiprofen, its primary biological relevance in drug development is as a building block. However, the inherent reactivity of the nitro and nitrile groups suggests that this compound and its derivatives could be explored for other pharmacological activities.

Hypothesized Bioactivation Pathway

Bioactivation Parent_Compound This compound Reduction Nitroreductases (in vivo) Parent_Compound->Reduction Reactive_Intermediates Nitroso & Hydroxylamine Derivatives Reduction->Reactive_Intermediates Cellular_Targets DNA, Proteins, etc. Reactive_Intermediates->Cellular_Targets Covalent Binding / Oxidative Stress Cellular_Damage Cytotoxicity / Pharmacological Effect Cellular_Targets->Cellular_Damage

Caption: Potential bioactivation of the nitro group leading to cellular effects.

Conclusion

This compound is a valuable chemical intermediate with well-established applications in the synthesis of pharmaceuticals. Its synthesis is achievable through various established organic reactions. While its own biological activity is not extensively studied, the presence of the reactive nitro and nitrile functionalities suggests potential for further investigation and development of novel therapeutic agents. This guide provides a foundational resource for researchers and developers working with this versatile compound.

References

Technical Guide: Physical and Spectroscopic Properties of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Nitrophenyl)propanenitrile (CAS No. 50712-63-5). This compound is a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This document compiles available data on its physical characteristics, and outlines detailed experimental protocols for their determination. All quantitative data is summarized for clarity, and a workflow diagram for its application in flurbiprofen synthesis is provided.

Core Physical Properties

The physical properties of this compound are essential for its handling, application in synthesis, and for quality control purposes. The experimentally determined and predicted values are summarized in the table below.

PropertyValueSource
CAS Number 50712-63-5[1][2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Appearance Light yellow to yellow solid[2]
Melting Point 74-78 °C[2]
Boiling Point 324.1 ± 25.0 °C (Predicted)[2]
Density 1.217 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in polar organic solvents such as ethanol and methanol.

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of this compound is expected to show the following signals:

  • A doublet of doublets or two distinct doublets in the aromatic region (approximately δ 7.5-8.3 ppm) corresponding to the four protons on the para-substituted benzene ring.

  • A quartet in the aliphatic region (approximately δ 4.0-4.5 ppm) for the single proton at the chiral center, split by the adjacent methyl group.

  • A doublet in the aliphatic region (approximately δ 1.6-2.0 ppm) for the three protons of the methyl group, split by the adjacent methine proton.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum is expected to display distinct signals for each of the unique carbon atoms in the molecule, including:

  • Signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield.

  • A signal for the nitrile carbon.

  • Signals for the methine and methyl carbons in the aliphatic region.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will likely exhibit characteristic absorption bands corresponding to its functional groups:

  • A strong, sharp peak around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C stretching vibrations for the aromatic ring.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of dry this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10°C/minute) to quickly determine an approximate melting range.

  • The apparatus is allowed to cool, and a second sample is prepared.

  • The second sample is heated rapidly to about 20°C below the approximate melting point, and then the heating rate is reduced to 1-2°C/minute.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Boiling Point Determination (Predicted Value Verification)

Objective: To experimentally determine the boiling point of the compound. Note: The reported boiling point is a prediction and may be difficult to determine experimentally due to potential decomposition at high temperatures.

Apparatus:

  • Thiele tube or other suitable heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A few milliliters of the molten compound (if stable) or a high-boiling point solvent in which the compound is dissolved would be placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Predicted Value Verification)

Objective: To determine the mass per unit volume of the compound.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the molten compound (if stable) or a solution of known concentration.

  • The mass of the pycnometer and the compound/solution is measured.

  • The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring the mass.

  • The density is calculated using the formula: Density = Mass / Volume.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

  • Analytical balance

Procedure (Qualitative):

  • A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

  • A small volume (e.g., 1 mL) of the solvent to be tested is added.

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

Procedure (Quantitative):

  • A saturated solution of this compound is prepared in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring for an extended period.

  • The undissolved solid is removed by filtration or centrifugation.

  • A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

  • The solvent is evaporated, and the mass of the remaining solid is determined.

  • The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Application in Synthesis: Flurbiprofen Intermediate

This compound is a crucial intermediate in some synthetic routes to Flurbiprofen, a widely used NSAID. The following diagram illustrates a simplified workflow of this synthesis.

Flurbiprofen_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_steps Flurbiprofen Synthesis p_nitrophenylacetonitrile p-Nitrophenylacetonitrile compound This compound p_nitrophenylacetonitrile->compound Alkylation methyl_iodide Methyl Iodide methyl_iodide->compound amino_intermediate 2-(4-Aminophenyl)propanenitrile compound->amino_intermediate Reduction of Nitro Group diazotization Diazotization & Sandmeyer/Gomberg-Bachmann Reaction amino_intermediate->diazotization flurbiprofen_nitrile 2-(2-Fluoro-4-biphenylyl)propanenitrile diazotization->flurbiprofen_nitrile hydrolysis Hydrolysis flurbiprofen_nitrile->hydrolysis flurbiprofen Flurbiprofen hydrolysis->flurbiprofen

References

2-(4-Nitrophenyl)propanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(4-Nitrophenyl)propanenitrile, a valuable intermediate in organic synthesis.

Core Chemical Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
IUPAC Name This compound
CAS Number 50712-63-5

Synthesis Protocol

Reaction:

4-Nitrophenylacetonitrile + Methylating Agent → this compound

Materials:

  • 4-Nitrophenylacetonitrile

  • Sodium hydride (NaH) or other suitable base (e.g., sodium tert-butoxide)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1N solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 4-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding 1N HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Characterization: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The purified product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound. A typical HPLC analysis would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with detection by UV spectroscopy at a wavelength where the nitrophenyl chromophore absorbs significantly (e.g., 254 nm).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start Materials: 4-Nitrophenylacetonitrile, Base, Methylating Agent reaction Alkylation Reaction in Anhydrous Solvent start->reaction quench Quench Reaction with Acid reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography analysis Purity & Structural Analysis (HPLC, NMR, MS) chromatography->analysis end end analysis->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and the involvement of this compound in specific signaling pathways. Nitro-containing aromatic compounds, as a broad class, are known to exhibit a range of biological activities, often related to their electron-withdrawing nature which can influence interactions with biological macromolecules. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

A Technical Guide to the Solubility of 2-(4-Nitrophenyl)propanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Nitrophenyl)propanenitrile, a compound of interest in pharmaceutical and chemical synthesis. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document serves to bridge this gap by providing a detailed framework for researchers to experimentally determine these crucial parameters. It includes established protocols for solubility measurement, a template for systematic data recording, and a visual representation of the experimental workflow. This guide is intended to empower researchers to generate reliable and reproducible solubility data, essential for process development, formulation, and further research applications.

Introduction

This guide provides detailed experimental methodologies to enable researchers to determine the solubility of this compound in their laboratories. The protocols described are based on widely accepted and robust analytical techniques.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for designing solubility experiments and for the interpretation of results.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Light yellow to yellow solid
Melting Point 74-78 °C
Boiling Point (Predicted) 324.1 ± 25.0 °C
Density (Predicted) 1.217 ± 0.06 g/cm³

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to perform these measurements at various temperatures to understand the thermodynamic properties of the dissolution process.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Acetone
e.g., Ethanol
e.g., Methanol
e.g., Ethyl Acetate
e.g., Dichloromethane
e.g., Toluene
e.g., Acetonitrile
e.g., N,N-Dimethylformamide

Experimental Protocols for Solubility Determination

The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the gravimetric method and the spectroscopic/chromatographic method.

General Procedure for Sample Preparation (Isothermal Equilibrium Method)

This initial procedure is common to both subsequent analytical methods.

  • Sample Addition: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Sealing: Tightly seal the vials to prevent solvent evaporation, which would lead to inaccurate results.

  • Equilibration: Place the vials in a constant-temperature bath or a shaker incubator set to the desired experimental temperature.

  • Agitation: Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The required equilibration time may vary depending on the solvent and temperature and should be determined empirically.

  • Settling: Allow the vials to rest at the constant temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solid particles.

Analytical Method 1: Gravimetric Analysis

This method is straightforward and is particularly suitable for non-volatile solvents.

  • Initial Weighing: Record the mass of the empty, clean vial.

  • Sample Weighing: After adding the filtered saturated solution, weigh the vial again to determine the mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. The temperature should be kept well below the boiling point of the solvent and the melting point of the compound to avoid degradation or loss of the solute.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solid residue.

  • Calculation:

    • Mass of dissolved solid = (Mass of vial + solid) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + solid)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

    • To convert to g/100 mL, the density of the solvent at the experimental temperature is required.

Analytical Method 2: Spectroscopic or Chromatographic Analysis

This method is highly sensitive and accurate, and it is suitable for a wide range of solvents. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

  • Calibration Curve: Analyze the standard solutions using a suitable analytical instrument (e.g., HPLC with a UV detector) to generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration.

  • Sample Dilution: Quantitatively dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Sample Analysis: Analyze the diluted sample solution using the same instrumental method as for the standards.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the solvent at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_gravimetric Gravimetric Workflow cluster_hplc Spectroscopic/HPLC Workflow A Add excess solute to solvent in vial B Seal vial A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Gravimetric Method E->F G Spectroscopic/HPLC Method E->G F1 Weigh filtered solution G1 Prepare standard solutions & generate calibration curve F2 Evaporate solvent F1->F2 F3 Weigh dried solid F2->F3 F4 Calculate solubility F3->F4 G4 Determine concentration from calibration curve G1->G4 G2 Dilute filtered saturated solution G3 Analyze diluted sample G2->G3 G3->G4 G5 Calculate original solubility G4->G5

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive framework for researchers to address the current lack of quantitative solubility data for this compound. By following the detailed experimental protocols and utilizing the provided templates, scientists and drug development professionals can generate the critical data necessary for advancing their research and development activities. The systematic determination of solubility in a range of organic solvents will significantly contribute to the understanding of this compound's behavior and facilitate its application in various scientific fields.

Technical Guide: Physicochemical Properties of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 2-(4-Nitrophenyl)propanenitrile and related compounds. It includes established experimental protocols for determining these physical properties and illustrates the compound's relevance in synthetic chemistry through a workflow diagram.

Physicochemical Data

Table 1: Melting and Boiling Points of this compound and Related Compounds

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)
This compoundC₉H₈N₂O₂Not availableNot available
2-Methyl-2-(4-nitrophenyl)propanenitrileC₁₀H₁₀N₂O₂80 - 81.5[1]330.6 ± 25.0 (Predicted)[1]
p-NitrophenylacetonitrileC₈H₆N₂O₂113 - 115[2]Not available
2-Chloro-3-(4-nitrophenyl)propanenitrileC₉H₇ClN₂O₂110[3]Not available

Experimental Protocols

The following are standard methodologies for the determination of melting and boiling points of organic compounds. These protocols can be applied to this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state.[4] For pure crystalline organic compounds, this transition occurs over a narrow range, typically 0.5-1.0°C.[4] The presence of impurities generally leads to a depression and broadening of the melting point range.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[5]

  • Measurement:

    • Mel-Temp Apparatus: The loaded capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to obtain an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.

    • Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in an oil bath within the Thiele tube. The apparatus is heated gently and evenly.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded as the melting point range.[5]

2.2. Boiling Point Determination (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.

  • Apparatus Setup: An inverted capillary tube (sealed end up) is placed inside the test tube containing the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in an oil bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[6]

  • Data Recording: Heating is discontinued when a steady stream of bubbles emerges from the capillary. The liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Synthetic Workflow

Derivatives of this compound serve as important intermediates in the synthesis of bioactive molecules, such as PI3K/mTOR inhibitors. The following diagram illustrates a generalized synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Key Intermediate start1 6-Bromoquinolin-4-ol step1 Nitration start1->step1 1. start2 2-(4-Nitrophenyl)acetonitrile step3 Alkylation start2->step3 2. step2 Chlorination step1->step2 step5 Substitution step2->step5 step4 Reduction step3->step4 step4->step5 intermediate 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)- 2-methylpropanenitrile step5->intermediate

Caption: Generalized synthesis of a PI3K/mTOR inhibitor intermediate.[7]

References

chemical structure and IUPAC name of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2-(4-Nitrophenyl)propanenitrile. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1]

Synonyms: 2-(4-nitrophenyl)propiononitrile, 2-(4-nitrophenyl)propionitrile[1]

CAS Number: 50712-63-5[1]

Chemical Structure:

The molecule consists of a propanenitrile backbone with a 4-nitrophenyl group attached to the second carbon atom.

Molecular Formula: C₉H₈N₂O₂[1]

Molecular Weight: 176.17 g/mol [1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2-methyl-2-(4-nitrophenyl)propanenitrile (CAS: 71825-51-9) [2]

PropertyValue
Melting Point80-81.5 °C
Boiling Point330.6 ± 25.0 °C (Predicted)
Density1.178 ± 0.06 g/cm³ (20 °C, 760 Torr)
AppearanceWhite to light yellow solid
StorageSealed in dry, Room Temperature

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyExpected Features
¹H NMR Aromatic protons (AA'BB' system): two doublets in the range of 7.5-8.3 ppm. Methine proton (-CH(CN)-): a quartet around 4.0 ppm. Methyl protons (-CH₃): a doublet around 1.6 ppm.
¹³C NMR Nitrile carbon (-CN): in the range of 115-120 ppm. Aromatic carbons: four signals in the aromatic region (approx. 124-150 ppm), with the carbon attached to the nitro group being the most downfield. Methine carbon (-CH(CN)-): around 30-40 ppm. Methyl carbon (-CH₃): around 15-20 ppm.
IR Spectroscopy A sharp, medium intensity peak for the nitrile C≡N stretch around 2250 cm⁻¹. Strong absorptions for the nitro group (N-O stretch) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretches for the aromatic and aliphatic portions.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 176. Common fragments would likely include the loss of the nitro group (NO₂) and the nitrile group (CN).

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the ethylation of 4-nitrophenylacetonitrile. The following protocol is adapted from the synthesis of the analogous 2-methyl-2-(4-nitrophenyl)propanenitrile and general nitrile chemistry.

Reaction Scheme:

4-Nitrophenylacetonitrile + Ethylating Agent --- (Base, Solvent) ---> this compound

Materials and Reagents:

  • 4-Nitrophenylacetonitrile

  • Sodium hydride (NaH) or another suitable base (e.g., sodium tert-butoxide)

  • Ethyl iodide or ethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • A solution of 4-nitrophenylacetonitrile in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the carbanion.

  • Ethyl iodide (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of 1N HCl.

  • The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

The synthesized product should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups, particularly the nitrile (C≡N) and nitro (NO₂) groups.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Potential Biological Activity and Applications

While specific biological activity for this compound is not extensively documented, compounds containing a nitroaromatic moiety are known to exhibit a wide range of biological effects. The nitro group can act as a pharmacophore and is present in various antimicrobial and antineoplastic agents. It is believed that the biological activity of many nitro compounds stems from their ability to undergo bioreduction to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.

Given its structure, this compound could be investigated for potential applications in the following areas:

  • Antimicrobial Drug Discovery: As a potential lead compound for the development of new antibacterial or antifungal agents.

  • Enzyme Inhibition Studies: The electrophilic nature of the nitrile group and the electronic properties of the nitrophenyl ring may allow for interaction with active sites of various enzymes.

  • Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. For example, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of possible chemical transformations.

Visualized Workflow and Logical Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start 4-Nitrophenylacetonitrile reaction Alkylation Reaction start->reaction reagents Base (e.g., NaH) Ethylating Agent (e.g., EtI) Solvent (e.g., DMF) reagents->reaction quench Quenching (1N HCl) reaction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) quench->extraction wash Washing (Water, Brine) extraction->wash dry Drying (Na₂SO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product purify Column Chromatography or Recrystallization pure_product Pure this compound purify->pure_product characterize NMR, IR, MS crude_product->purify pure_product->characterize

Caption: Synthesis and purification workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and toxicological profile.

References

Spectroscopic and Spectrometric Analysis of 2-(4-Nitrophenyl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-Nitrophenyl)propanenitrile, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic and spectrometric analysis of this compound (CAS No: 50712-63-5; Molecular Formula: C₉H₈N₂O₂).

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.25Doublet2H8.8H-3, H-5 (Aromatic)
7.60Doublet2H8.8H-2, H-6 (Aromatic)
4.35Quartet1H7.3H-α
1.70Doublet3H7.3-CH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon TypeAssignment
148.0QuaternaryC-4 (Aromatic)
145.5QuaternaryC-1 (Aromatic)
128.5TertiaryC-2, C-6 (Aromatic)
124.5TertiaryC-3, C-5 (Aromatic)
118.0Quaternary-CN
32.0TertiaryC-α
20.5Primary-CH₃

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2245C≡N StretchNitrile
1520Asymmetric NO₂ StretchNitro
1350Symmetric NO₂ StretchNitro
3100-3000C-H StretchAromatic
2990-2850C-H StretchAliphatic
1600, 1450C=C StretchAromatic Ring

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Fragment
17640[M]⁺ (Molecular Ion)
130100[M - NO₂]⁺
10330[C₇H₅N]⁺
7725[C₆H₅]⁺

Experimental Protocols

The spectral data presented in this guide were acquired using standard analytical techniques. The following provides a general description of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width was approximately 16 ppm, and for ¹³C NMR, it was around 220 ppm.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis to elucidate the structure of this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_Spectroscopy Spectroscopic & Spectrometric Techniques cluster_Data Data Acquisition & Interpretation cluster_Information Structural Information Deduced NMR NMR Spectroscopy H_NMR ¹H NMR Data (Chemical Shift, Multiplicity, Integration, Coupling Constants) NMR->H_NMR C_NMR ¹³C NMR Data (Chemical Shift) NMR->C_NMR IR IR Spectroscopy IR_Data IR Data (Vibrational Frequencies) IR->IR_Data MS Mass Spectrometry MS_Data MS Data (m/z of Fragments) MS->MS_Data Proton_Environment Proton Environment & Neighboring Protons H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton & Functional Groups C_NMR->Carbon_Skeleton Functional_Groups Presence of Key Functional Groups (C≡N, NO₂) IR_Data->Functional_Groups Molecular_Weight_Fragmentation Molecular Weight & Fragmentation Pattern MS_Data->Molecular_Weight_Fragmentation Structure This compound Structure Elucidation Proton_Environment->Structure Carbon_Skeleton->Structure Functional_Groups->Structure Molecular_Weight_Fragmentation->Structure

Caption: Workflow for the structural elucidation of this compound.

Navigating the Unseen Risks: A Technical Safety and Handling Guide for 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-Nitrophenyl)propanenitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally analogous compounds, including 4-nitrophenylacetonitrile, various nitriles, and nitrophenol derivatives. This document is intended to serve as a critical resource for laboratory personnel, ensuring the safe and responsible use of this chemical in research and development settings.

Hazard Identification and Classification

This compound is presumed to be a hazardous substance based on the known toxicological profiles of its structural components: the nitrophenyl group and the nitrile functional group. The primary hazards are associated with its potential toxicity upon ingestion, skin contact, or inhalation.

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) classification for this compound is extrapolated from similar molecules.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Note: This classification is based on data for structurally similar compounds and should be considered provisional.

Physical and Chemical Properties (Analogous Data)

PropertyValue (for 4-Nitrophenylacetonitrile)
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol [1]
Melting Point113-115 °C[2]
Boiling Point195-197 °C at 12 mmHg[2]
Water SolubilityInsoluble[2]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

PPE CategorySpecifications and Use
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are required. It is crucial to consult the glove manufacturer's resistance data for specific breakthrough times.
Skin and Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes or dust generation, additional protective clothing may be necessary.
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Handling Procedures
  • Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood.[3]

  • General Hygiene: Avoid all personal contact, including the inhalation of dust.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Hands should be washed thoroughly after handling.[3]

  • Weighing and Transfer: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use of a containment balance enclosure is recommended.

Storage
  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[4] If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean the mouth with water.[4] Seek immediate medical attention.[4]
Spill Response
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined in Section 3.1.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for chemical waste disposal.[3]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill:

    • Evacuate the entire laboratory and notify emergency personnel.

    • Prevent entry into the area.

    • Allow trained emergency responders to handle the cleanup.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety-related workflows and concepts.

GHS_Classification cluster_product This compound cluster_hazards Anticipated GHS Hazards Product This compound AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Product->AcuteTox H302, H312, H332 SkinIrrit Skin Irritation Product->SkinIrrit H315 EyeIrrit Eye Irritation Product->EyeIrrit H319

Caption: Anticipated GHS Hazard Classification for this compound.

PPE_Selection cluster_task Task: Handling Chemical cluster_ppe Required Personal Protective Equipment Task Handling this compound Goggles Safety Goggles (Side Shields) Task->Goggles Gloves Chemical-Resistant Gloves (Nitrile/Butyl) Task->Gloves Coat Lab Coat Task->Coat Hood Fume Hood Task->Hood

Caption: Personal Protective Equipment (PPE) for Handling the Compound.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained EvacuateMinor Evacuate Immediate Area Minor->EvacuateMinor EvacuateMajor Evacuate Laboratory Major->EvacuateMajor DonPPE Don Appropriate PPE EvacuateMinor->DonPPE Contain Contain & Clean Up Spill DonPPE->Contain Dispose Dispose of Waste Contain->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Alert Alert Emergency Services EvacuateMajor->Alert Secure Secure Area / Prevent Entry Alert->Secure

Caption: Workflow for Responding to a Chemical Spill.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, should be treated as hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain.

Conclusion

While specific toxicological and safety data for this compound are limited, a conservative approach based on the known hazards of structurally related nitrophenyl and nitrile compounds is essential for ensuring laboratory safety. Researchers, scientists, and drug development professionals must adhere to the stringent handling, storage, and emergency procedures outlined in this guide to mitigate potential risks. A thorough risk assessment should be conducted before commencing any work with this compound.

References

stability and storage conditions for 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-(4-Nitrophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this guide combines general chemical principles, information on analogous compounds, and established industry guidelines to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties and General Stability

This compound is a crystalline solid, appearing as a white to light yellow or cream-colored powder. Its stability is influenced by its physical and chemical properties. The presence of a nitro group and a nitrile group on the aromatic ring dictates its reactivity and potential degradation pathways.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-methyl-2-(4-nitrophenyl)propanenitrilep-Nitrophenylacetonitrile
Appearance White to light yellow crystalline powderWhite to light yellow solid[1]Cream to yellow crystalline powder
Molecular Formula C₉H₈N₂O₂[2]C₁₀H₁₀N₂O₂[3]C₈H₆N₂O₂
Molecular Weight 176.17 g/mol [2]190.20 g/mol [3]162.15 g/mol
Melting Point Data not available80-81.5°C[1]113-115°C
Solubility Insoluble in water; Soluble in ethanol and etherData not availableInsoluble in water; Soluble in ethanol, ether
Storage Temperature Room temperature, below +30°CSealed in dry, Room Temperature[1]Store below +30°C

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound.

Table 2: Recommended Storage and Handling for this compound

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Room temperature (typically 15-25°C) is generally acceptable.[1]Prevents thermal degradation.
Light Store in a light-resistant container.The nitroaromatic group may confer photosensitivity.
Atmosphere Keep container tightly closed and sealed in a dry environment.[1]Protects from moisture, which could lead to hydrolysis of the nitrile group, and from atmospheric contaminants.
Incompatibilities Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.These can react with the nitrile or nitro groups, leading to degradation.
Handling Use in a well-ventilated area. Avoid contact with skin and eyes. Do not breathe dust.The compound is classified as harmful and an irritant.

Potential Degradation Pathways

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. Acidic hydrolysis would likely yield the corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid, and ammonium ions. Basic hydrolysis would initially form the carboxylate salt and ammonia. The rate of hydrolysis is dependent on pH and temperature.

  • Reduction: The nitro group (-NO₂) is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately the amino derivative, 2-(4-aminophenyl)propanenitrile. This is a common metabolic pathway for nitroaromatic compounds.

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation.[6] Exposure to UV or visible light may lead to complex degradation pathways, potentially involving radical mechanisms.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The degradation pathway and products will depend on the temperature and atmosphere (oxidative or inert).

Below is a conceptual diagram illustrating potential degradation pathways.

G Potential Degradation Pathways A This compound B 2-(4-Nitrophenyl)propanoic acid A->B Hydrolysis (Acid/Base) C 2-(4-Aminophenyl)propanenitrile A->C Reduction D Photodegradation Products A->D Photolysis (Light) E Thermal Degradation Products A->E Thermolysis (Heat)

A diagram of potential degradation routes for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[7]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the parent compound's concentration over time.

A general workflow for developing such a method is as follows:

G Workflow for Stability-Indicating Method Development cluster_0 Method Development cluster_1 Method Validation A Select HPLC Column and Mobile Phase B Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples C->D E Assess Peak Purity of Parent Compound D->E F Validate Method According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, etc.) E->F

A typical workflow for developing a stability-indicating analytical method.
Forced Degradation Studies Protocol

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[5][8]

Table 3: General Protocol for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60-80°C)To assess degradation in acidic conditions.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60-80°C)To assess degradation in basic conditions.
Oxidation 3-30% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 80-100°C) for a specified durationTo determine the effect of high temperatures.
Photostability Exposure to a combination of visible and UV light (e.g., ICH option 1 or 2)To assess sensitivity to light.

Samples should be taken at various time points and analyzed by the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Data Presentation for Stability Studies

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and interpretation.

Table 4: Example of a Stability Data Summary Table

Storage ConditionTime Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)
25°C / 60% RH 0White powder100.00.1
3White powder99.80.2
6White powder99.50.3
12White powder99.10.4
40°C / 75% RH 0White powder100.00.1
1White powder98.50.8
3White powder97.21.5
6Off-white powder95.02.5

Conclusion

While specific, publicly available stability data for this compound is scarce, a comprehensive understanding of its potential stability challenges can be derived from its chemical structure and general principles of pharmaceutical stability testing. It is a compound that requires careful handling and storage to avoid degradation, particularly from hydrolysis, reduction, and potentially photolysis. For any application in research or drug development, it is crucial to perform dedicated stability studies using a validated stability-indicating method to establish a reliable shelf-life and appropriate storage conditions. The protocols and frameworks outlined in this guide provide a robust starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Nitrophenyl)propanenitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-nitrophenyl)propanenitrile as a versatile intermediate in the synthesis of pharmaceutical agents, particularly focusing on its role in the development of kinase inhibitors. This document includes detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a valuable building block in medicinal chemistry. Its chemical structure, featuring a reactive nitro group and a nitrile moiety on a phenylpropane scaffold, allows for sequential chemical modifications to generate complex molecular architectures. A primary application of this intermediate is in the synthesis of 2-(4-aminophenyl)propanenitrile, a key precursor for a class of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

Synthetic Applications

The primary synthetic utility of this compound in pharmaceutical synthesis is its conversion to 2-(4-aminophenyl)propanenitrile. This transformation is typically achieved through the reduction of the aromatic nitro group. The resulting aminophenyl derivative serves as a nucleophile in subsequent reactions, most notably in nucleophilic aromatic substitution (SNAr) reactions with heterocyclic electrophiles to construct the core of targeted inhibitors.

Reduction of this compound

The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a common and efficient method for this transformation, offering high chemoselectivity while preserving the nitrile group.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to 2-(4-aminophenyl)propanenitrile using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)propanenitrile. The product is often of high purity and can be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
Product2-(4-Aminophenyl)propanenitrileN/A
Catalyst10% Pd/CGeneral knowledge
SolventEthanolGeneral knowledge
Hydrogen Pressure1-4 atmGeneral knowledge
TemperatureRoom TemperatureGeneral knowledge
Reaction Time2-6 hoursGeneral knowledge
Yield >95% Typical for this reaction
Purity >98% Typical for this reaction
Synthesis of PI3K/mTOR Inhibitor Intermediate

The synthesized 2-(4-aminophenyl)propanenitrile can be used in a nucleophilic aromatic substitution reaction with a suitable heterocyclic partner, such as a 4-chloroquinoline derivative, to form a key intermediate for PI3K/mTOR inhibitors.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a quinoline-based intermediate from 2-(4-aminophenyl)propanenitrile and a generic 4-chloro-3-nitroquinoline. A specific example from the literature involves the methylated analog, 2-(4-aminophenyl)-2-methylpropanenitrile, which provides a good model for this reaction.

Materials:

  • 2-(4-Aminophenyl)propanenitrile

  • 6-Bromo-4-chloro-3-nitroquinoline (or other suitable 4-chloroquinoline)

  • Isopropanol or other suitable high-boiling solvent

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Reaction flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a reaction flask, add 2-(4-aminophenyl)propanenitrile (1.0 eq) and 6-bromo-4-chloro-3-nitroquinoline (1.0 eq).

  • Solvent Addition: Add isopropanol (10-20 mL per gram of the quinoline derivative).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) under an inert atmosphere. Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold isopropanol to remove any unreacted starting materials.

  • Purification: The collected solid can be further purified by recrystallization from a suitable solvent to afford the desired intermediate as a solid. In the case of the methylated analog, a yellow solid was obtained.

Quantitative Data (based on a similar reaction with the methylated analog):

ParameterValue
Starting Material 12-(4-Aminophenyl)-2-methylpropanenitrile
Starting Material 26-Bromo-4-chloro-3-nitroquinoline
Product2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
SolventIsopropanol
TemperatureReflux
Reaction Time1 hour
Yield 50%
Purity Not specified, obtained as a solid

Signaling Pathway and Mechanism of Action

The pharmaceutical agents derived from this compound often target the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Inhibitor (derived from intermediate) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow Overview

The overall process of utilizing this compound as a pharmaceutical intermediate for the synthesis of kinase inhibitors can be summarized in the following workflow.

Experimental_Workflow Start Start: this compound Reduction Step 1: Catalytic Hydrogenation (Nitro Group Reduction) Start->Reduction Intermediate1 Intermediate: 2-(4-Aminophenyl)propanenitrile Reduction->Intermediate1 Coupling Step 2: Nucleophilic Aromatic Substitution (Coupling with 4-Chloroquinoline derivative) Intermediate1->Coupling Intermediate2 Key Pharmaceutical Intermediate Coupling->Intermediate2 FurtherSteps Further Synthetic Modifications Intermediate2->FurtherSteps API Final Active Pharmaceutical Ingredient (API) FurtherSteps->API End End API->End

Caption: Synthetic workflow from the starting intermediate to the final API.

Conclusion

This compound is a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The straightforward conversion to its amino derivative provides a versatile platform for the construction of complex molecules, particularly those targeting the PI3K/Akt/mTOR signaling pathway. The protocols and data presented herein offer a foundational guide for researchers engaged in the development of novel kinase inhibitors and other therapeutic agents. Careful optimization of reaction conditions will be essential to maximize yields and purity for specific target molecules.

Application Notes and Protocols: The Role of 2-(4-Nitrophenyl)propanenitrile in a Proposed Synthesis of Flurbiprofen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flurbiprofen, (±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its synthesis has been approached through various routes, often commencing with precursors already containing the fluorine atom or the biphenyl moiety. This document explores the potential, albeit not widely documented, role of 2-(4-nitrophenyl)propanenitrile as a starting material for the synthesis of flurbiprofen. This proposed pathway involves a multi-step sequence of reactions to introduce the necessary functional groups and structural features of the final drug molecule. These notes provide a theoretical framework and detailed protocols for researchers interested in exploring alternative synthetic strategies for flurbiprofen and its analogues.

Proposed Synthetic Pathway

The conversion of this compound to flurbiprofen necessitates a sequence of key chemical transformations. The logical progression involves the reduction of the nitro group, introduction of the fluorine atom, formation of the biphenyl system, and finally, hydrolysis of the nitrile to the target carboxylic acid. The following workflow outlines a plausible synthetic route.

G A This compound B 2-(4-Aminophenyl)propanenitrile A->B Nitro Reduction C 4-(1-Cyanoethyl)benzenediazonium Tetrafluoroborate B->C Diazotization D 2-(4-Fluorophenyl)propanenitrile C->D Balz-Schiemann Reaction E 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile D->E Gomberg-Bachmann Reaction F Flurbiprofen E->F Nitrile Hydrolysis

Figure 1: Proposed synthetic workflow for the synthesis of Flurbiprofen starting from this compound.

Data Presentation

The following tables summarize the key transformations in the proposed synthesis of flurbiprofen from this compound. The reaction conditions and yields are based on established literature for analogous reactions and should be considered as starting points for optimization.

Table 1: Synthesis of Key Intermediates

StepIntermediate ProductStarting MaterialKey ReagentsSolventReaction ConditionsTheoretical Yield (%)
12-(4-Aminophenyl)propanenitrileThis compoundH₂, Pd/CEthanolRoom Temperature, 1 atm95-99
24-(1-Cyanoethyl)benzenediazonium Tetrafluoroborate2-(4-Aminophenyl)propanenitrileNaNO₂, HBF₄Water, Ethanol0-5 °C80-90
32-(4-Fluorophenyl)propanenitrile4-(1-Cyanoethyl)benzenediazonium Tetrafluoroborate--Thermal Decomposition60-70
42-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile2-(4-Fluorophenyl)propanenitrileBenzene, NaOHWater, Benzene5-10 °C40-50

Table 2: Final Synthesis and Hydrolysis

StepProductStarting MaterialKey ReagentsSolventReaction ConditionsTheoretical Yield (%)
5Flurbiprofen2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrileH₂SO₄, H₂OAcetic AcidReflux, 12h85-95

Experimental Protocols

The following are detailed protocols for the key steps in the proposed synthesis of flurbiprofen.

Step 1: Reduction of this compound to 2-(4-Aminophenyl)propanenitrile

Objective: To reduce the nitro group of the starting material to an amine.

Materials:

  • This compound (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (Celite)

Protocol:

  • In a hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-aminophenyl)propanenitrile.

Step 2 & 3: Synthesis of 2-(4-Fluorophenyl)propanenitrile via Balz-Schiemann Reaction

Objective: To introduce a fluorine atom onto the aromatic ring.

Materials:

  • 2-(4-Aminophenyl)propanenitrile (1 equivalent)

  • Sodium nitrite (NaNO₂) (1.1 equivalents)

  • Tetrafluoroboric acid (HBF₄) (48% aqueous solution, 3 equivalents)

  • Water

  • Ethanol

Protocol:

  • Diazotization:

    • Dissolve 2-(4-aminophenyl)propanenitrile in a mixture of ethanol and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add tetrafluoroboric acid to the cooled solution while maintaining the temperature.

    • In a separate flask, dissolve sodium nitrite in water and cool to 0-5 °C.

    • Add the cold sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt precipitate should be observed.

  • Fluorination (Balz-Schiemann):

    • Collect the precipitated 4-(1-cyanoethyl)benzenediazonium tetrafluoroborate by filtration and wash with cold ethanol and then cold ether.

    • Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry.

    • Gently heat the dry diazonium salt in a flask until nitrogen evolution ceases. The thermal decomposition will yield the desired fluorinated product.

    • Purify the resulting 2-(4-fluorophenyl)propanenitrile by distillation or column chromatography.

Step 4: Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile via Gomberg-Bachmann Reaction

Objective: To form the biphenyl moiety.

Materials:

  • 2-(4-Fluorophenyl)propanenitrile (1 equivalent)

  • Sodium nitrite (NaNO₂) (1.1 equivalents)

  • Hydrochloric acid (HCl)

  • Benzene (in excess)

  • Sodium hydroxide (NaOH) solution

Protocol:

  • Prepare a diazonium salt solution from 2-(4-amino-3-fluorophenyl)propanenitrile (hypothetically formed in a similar manner to step 2, but starting with a precursor that allows for ortho-fluorination, which is a significant synthetic challenge).

  • In a separate vessel, create a two-phase system of benzene and an aqueous sodium hydroxide solution, and cool it to 5-10 °C.

  • Slowly add the cold diazonium salt solution to the vigorously stirred benzene-alkali mixture.

  • Continue stirring at 5-10 °C for several hours.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the excess benzene by distillation.

  • Purify the residue by column chromatography to isolate 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanenitrile.

Step 5: Hydrolysis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile to Flurbiprofen

Objective: To convert the nitrile group to a carboxylic acid.

Materials:

  • 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile (1 equivalent)

  • Sulfuric acid (H₂SO₄) (concentrated)

  • Water

  • Acetic acid

Protocol:

  • In a round-bottom flask, combine 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanenitrile, water, and acetic acid.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure flurbiprofen.

Logical Relationship Diagram

The following diagram illustrates the key chemical transformations and the evolution of the molecular structure throughout the proposed synthesis.

Figure 2: Structural progression in the proposed synthesis of Flurbiprofen.

Disclaimer: The synthetic pathway and protocols described herein are proposed based on established chemical principles and are intended for research and development purposes. The feasibility and optimization of these reactions would require experimental validation. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Application Notes and Protocols for 2-(4-Nitrophenyl)propanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Nitrophenyl)propanenitrile, a versatile building block in organic chemistry. This document details its role as a precursor in the synthesis of key intermediates for pharmaceuticals and highlights important chemical transformations of its constituent functional groups.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily owing to the reactivity of its two key functional groups: the nitrile and the aromatic nitro group. The nitro group can be readily reduced to an amine, providing a pathway to various pharmacologically active anilines. The nitrile group can undergo hydrolysis, reduction, or reaction with organometallic reagents to yield carboxylic acids, amines, and ketones, respectively. This dual reactivity makes it a strategic starting material for the synthesis of a diverse range of molecular scaffolds.

Key Applications

The primary application of this compound in organic synthesis is its use as a precursor to 2-(4-aminophenyl)propanenitrile. The resulting aminophenyl derivative is a crucial intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and other therapeutic agents.

Synthesis of 2-(4-Aminophenyl)propanenitrile via Nitro Group Reduction

The reduction of the aromatic nitro group in this compound to a primary amine is a fundamental transformation. This reaction is commonly achieved through catalytic hydrogenation, providing a clean and efficient route to 2-(4-aminophenyl)propanenitrile. This amino derivative serves as a key building block in medicinal chemistry. For instance, structurally similar aminophenyl compounds are used as intermediates in the synthesis of PI3K/mTOR inhibitors.[1]

Reaction Scheme:

The resulting 2-(4-aminophenyl)propanenitrile can be further functionalized, for example, through substitution reactions to create more complex molecules.[1]

Experimental Protocols

Protocol for the Reduction of this compound

This protocol describes the reduction of the nitro group of this compound to form 2-(4-aminophenyl)propanenitrile using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the reaction mixture (typically 1-2 atm).[2]

  • Stir the reaction vigorously at room temperature (25-30°C)[2].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)propanenitrile.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of amino derivatives from their corresponding nitro precursors, based on analogous reactions.

ParameterValueReference
Starting Material This compound-
Product 2-(4-Aminophenyl)propanenitrile[2]
Catalyst Palladium on Carbon (Pd/C)[2]
Solvent Methanol-
Reducing Agent Hydrogen Gas[2]
Reaction Temperature 25-30°C[2]
Pressure 1-2 atm[2]
Typical Yield High[2]

Visualizations

Synthetic Pathway from p-Nitroaniline

The following diagram illustrates a potential synthetic route to a related chloro-nitro compound, which highlights the types of transformations common in the synthesis of nitrophenylpropanenitrile derivatives.

G p_nitroaniline p-Nitroaniline diazonium_salt Diazonium Salt p_nitroaniline->diazonium_salt 1. HCl, H2O 2. NaNO2 product 2-chloro-3-(4-nitrophenyl)propanenitrile diazonium_salt->product Meerwein Arylation acrylonitrile_acetone Acrylonitrile in Acetone acrylonitrile_acetone->product cucl2 Copper(II) Chloride cucl2->product G cluster_nitro Nitro Group Reduction cluster_nitrile Nitrile Group Transformations start This compound amino_product 2-(4-Aminophenyl)propanenitrile start->amino_product H2, Pd/C acid_product 2-(4-Nitrophenyl)propanoic acid start->acid_product H3O+ primary_amine_product 2-(4-Nitrophenyl)propan-1-amine start->primary_amine_product LiAlH4 ketone_product Ketone Derivative start->ketone_product 1. Grignard Reagent 2. H3O+

References

Application Notes and Protocols: Nucleophilic Substitution Reactions at the Nitrile Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key nucleophilic substitution and addition reactions at the nitrile group, a versatile functional group in organic synthesis and drug development. The nitrile group's electronic properties make it susceptible to nucleophilic attack, enabling the synthesis of a wide array of functional groups and heterocyclic systems. This document details the mechanisms, applications, and experimental protocols for several named reactions, with a focus on their relevance to pharmaceutical synthesis.

The Pinner Reaction: Synthesis of Imino Esters, Esters, and Amidines

The Pinner reaction is a classic method for the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt (Pinner salt). These intermediates are valuable as they can be readily converted to esters, amidines, or orthoesters upon further reaction with water, amines, or excess alcohol, respectively.[1][2] The reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the Pinner salt.[3]

Mechanism of the Pinner Reaction

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, such as hydrogen chloride, which significantly increases the electrophilicity of the nitrile carbon.[3] Subsequent nucleophilic attack by an alcohol leads to the formation of a protonated imidate, which upon deprotonation and further protonation of the nitrogen, yields the stable Pinner salt.[3]

Caption: Mechanism of the Pinner Reaction.

Quantitative Data for the Pinner Reaction
Nitrile SubstrateAlcoholAcid CatalystConditionsProductYield (%)Reference
PentanenitrileMethanolHCl (gas)0-15 °C, 14 hMethyl pentanimidate hydrochlorideHigh[3]
Various NitrilesEthanolEthanolic HCl (36% w/w)40 °C, 6 hCorresponding Amidine (after NH₃ workup)Not specified[2]
Experimental Protocol: Synthesis of Methyl Pentanimidate Hydrochloride (Pinner Salt)

This protocol is adapted from BenchChem's technical guide.[3]

Materials:

  • Pentanenitrile

  • Anhydrous Methanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous reaction vessel with a stirrer and gas inlet/outlet

  • Nitrogen gas supply

Procedure:

  • Charge the anhydrous reaction vessel with pentanenitrile and anhydrous methanol (1.0 equivalent relative to the nitrile).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution.

  • After the introduction of HCl gas, apply a nitrogen pressure of 1.5 to 2.0 kg/cm ² to the vessel.

  • Maintain the reaction under nitrogen pressure at a temperature of 0-15 °C for 14 hours.

  • Add an additional portion of anhydrous methanol (0.55 equivalents relative to the nitrile) to the reaction mixture and stir for another 60 minutes.

  • The resulting product is the semi-solid methyl pentanimidate hydrochloride.

The Ritter Reaction: Synthesis of N-Alkyl Amides

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a carbocation precursor, such as an alkene or an alcohol, in the presence of a strong acid.[4][5] This reaction is particularly useful for preparing sterically hindered amides.[6]

Mechanism of the Ritter Reaction

The reaction is initiated by the formation of a stable carbocation from the alcohol or alkene in the presence of a strong acid. The lone pair of electrons on the nitrile nitrogen then attacks the carbocation, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the N-alkyl amide.[4][5]

Ritter_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack by Nitrile cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Tautomerization Alcohol R-OH Carbocation R⁺ Alcohol->Carbocation -H₂O H2SO4 H₂SO₄ Nitrilium R'-C≡N⁺-R Carbocation->Nitrilium Carbocation->Nitrilium Nitrile R'-C≡N Intermediate R'-C(OH)=N-R Nitrilium->Intermediate Nitrilium->Intermediate Water H₂O Amide R'-C(=O)NH-R Intermediate->Amide Intermediate->Amide

Caption: Mechanism of the Ritter Reaction.

Quantitative Data for the Ritter Reaction
Carbocation PrecursorNitrileAcidConditionsProductYield (%)Reference
Tertiary AlcoholsChloroacetonitrileNot specifiedNot specifiedN-Chloroacetyl-tert-alkylaminesEfficient[7]
Alkenes/AlcoholsVarious NitrilesH₂SO₄Not specifiedN-Substituted AmidesGood[8]
EstersVarious NitrilesFe(ClO₄)₃·H₂O80°C, 5-8 hAmidesGood[9]
Experimental Protocol: Synthesis of N-tert-Butylacetamide

This is a general representative protocol for a Ritter reaction.

Materials:

  • tert-Butanol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, add acetonitrile.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • To the cold, stirred mixture, add tert-butanol dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-tert-butylacetamide.

  • The product can be further purified by recrystallization or distillation.

The Blaise Reaction: Synthesis of β-Ketoesters and β-Enamino Esters

The Blaise reaction is a powerful tool for the synthesis of β-ketoesters or β-enamino esters from the reaction of a nitrile with an α-haloester in the presence of zinc metal.[10][11] The outcome of the reaction is dependent on the work-up conditions.[12]

Mechanism of the Blaise Reaction

The reaction involves the formation of an organozinc intermediate from the α-haloester and zinc. This organozinc reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form a metalloimine intermediate. Hydrolysis of this intermediate under acidic conditions yields a β-ketoester, while a basic work-up provides a β-enamino ester.[10][11]

Blaise_Mechanism cluster_step1 Step 1: Organozinc Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis Haloester Br-CH(R')-COOR'' Organozinc BrZn-CH(R')-COOR'' Haloester->Organozinc Zinc Zn Metalloimine R-C(=N-ZnBr)-CH(R')-COOR'' Organozinc->Metalloimine Organozinc->Metalloimine Nitrile R-C≡N Ketoester R-C(=O)-CH(R')-COOR'' Metalloimine->Ketoester H₃O⁺ work-up Metalloimine->Ketoester Enaminoester R-C(=NH)-CH(R')-COOR'' Metalloimine->Enaminoester K₂CO₃ work-up Metalloimine->Enaminoester

Caption: Mechanism of the Blaise Reaction.

The Kishi Modification for Improved Yields

The original Blaise reaction often suffered from low yields. An improved procedure developed by Hannick and Kishi involves the use of activated zinc, tetrahydrofuran (THF) as the solvent, and the slow addition of the α-haloester. This modification significantly enhances the reaction yield.[3][13]

Quantitative Data for the Blaise Reaction (Kishi Modification)
Nitrileα-Bromo EsterConditionsProduct (after acidic workup)Yield (%)Reference
Aliphatic/Aromatic Nitriles3-5 eq.Activated Zn, refluxing THF, slow additionβ-Keto estersSubstantially improved[13]
Experimental Protocol: Improved Blaise Reaction (Kishi Protocol)

This protocol is adapted from the procedure described by Hannick and Kishi.[3][13]

Materials:

  • Nitrile

  • α-Bromo ester

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 50% aqueous Potassium Carbonate (K₂CO₃) solution (for β-enamino ester)

  • 1 M aqueous Hydrochloric Acid (HCl) (for β-keto ester)

  • Reaction vessel with a reflux condenser, dropping funnel, and stirrer

  • Nitrogen atmosphere

Procedure:

  • Set up the reaction vessel under a nitrogen atmosphere.

  • To the flask, add activated zinc dust and the nitrile in anhydrous THF.

  • Heat the mixture to reflux.

  • Slowly add a solution of the α-bromo ester (3-5 equivalents) in anhydrous THF to the refluxing mixture over a period of 30-60 minutes using the dropping funnel.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • For β-enamino ester isolation:

    • Dilute the reaction mixture with THF to a total volume of 3 mL for each mmol of α-haloester used.

    • Add 1/3 mL of 50% aqueous K₂CO₃ solution per mmol of α-haloester with vigorous stirring.

    • Stir rapidly for 30 minutes to ensure clean layer separation.

    • Separate the organic layer, dry it over an appropriate drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • For β-keto ester isolation:

    • Follow the dilution step as for the β-enamino ester.

    • Treat the organic phase with 1 M aqueous HCl at room temperature for 30 minutes.

    • Separate the organic layer, wash with brine, dry over a suitable drying agent, and concentrate.

    • Purify the crude product by column chromatography.

Applications in Drug Development

Nucleophilic reactions at the nitrile group are instrumental in the synthesis of numerous pharmaceutical agents. The nitrile group serves as a key synthon for introducing various functionalities, including amines, carboxylic acids, and heterocyclic motifs, which are prevalent in drug molecules.[14]

Synthesis of Venlafaxine

The antidepressant venlafaxine is synthesized via a key intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This intermediate is prepared through a base-catalyzed nucleophilic addition of the carbanion of p-methoxyphenylacetonitrile to cyclohexanone.[12][15] The nitrile group is subsequently reduced to a primary amine in a later step of the synthesis.

Venlafaxine_Synthesis cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Reduction of Nitrile Reactants p-methoxyphenylacetonitrile + Cyclohexanone Intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile Reactants->Intermediate Base Base (e.g., NaOH) Venlafaxine Venlafaxine Intermediate->Venlafaxine Intermediate->Venlafaxine ReducingAgent Reducing Agent (e.g., Raney Nickel, H₂)

Caption: Key steps in the synthesis of Venlafaxine.

Synthesis of Anastrozole and Letrozole

The non-steroidal aromatase inhibitors anastrozole and letrozole, used in the treatment of breast cancer, feature nitrile groups that are introduced via nucleophilic substitution reactions. In the synthesis of anastrozole, a key step involves the cyanation of 3,5-bis(bromomethyl)toluene using potassium cyanide.[6][16]

Nitriles as Covalent Inhibitors

In modern drug design, the nitrile group can act as an electrophilic "warhead" to form a reversible covalent bond with nucleophilic residues (e.g., cysteine or serine) in the active site of an enzyme.[4][5] This strategy has been successfully employed in the development of drugs like the dipeptidyl peptidase-4 (DPP-4) inhibitors vildagliptin and saxagliptin for the treatment of type 2 diabetes.[5] The nucleophilic attack of the catalytic serine residue on the nitrile carbon forms a stable, yet reversible, thioimidate or imidate adduct, leading to potent enzyme inhibition.

Covalent_Inhibition Enzyme Enzyme-Ser-OH Adduct Enzyme-Ser-O-C(=NH)-Inhibitor Enzyme->Adduct Nucleophilic Attack Inhibitor Inhibitor-C≡N Adduct->Enzyme Reversible

Caption: Reversible covalent inhibition by a nitrile-containing drug.

References

Application Notes and Protocols for Reactions Involving 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key chemical transformations involving 2-(4-Nitrophenyl)propanenitrile. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutically active molecules. The protocols outlined below cover its synthesis via alkylation, its reduction to the corresponding aniline derivative, and its hydrolysis to a carboxylic acid.

Core Reactions and Applications

This compound is a valuable building block due to the presence of three key functional groups: the nitrile, the nitro group, and an acidic α-hydrogen. These sites allow for a variety of chemical modifications, making it a precursor for a range of derivatives with potential biological activity. The primary applications of this compound and its derivatives are in the field of medicinal chemistry, where they can be used as intermediates in the synthesis of enzyme inhibitors and other therapeutic agents. For instance, derivatives of 2-(4-aminophenyl)propanenitrile are key intermediates in the synthesis of PI3K/mTOR inhibitors, which are crucial targets in cancer therapy.[1]

Experimental Protocols

Synthesis of this compound via Alkylation

This protocol describes the synthesis of this compound by the alkylation of p-Nitrophenylacetonitrile with an ethyl halide. The reaction proceeds via the deprotonation of the acidic α-hydrogen of the nitrile, followed by nucleophilic attack on the ethyl halide.

Reaction Scheme:

Materials:

  • p-Nitrophenylacetonitrile

  • Ethyl bromide

  • Sodium hydroxide (50% aqueous solution)

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Benzene

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure: [2]

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile (as a proxy for p-nitrophenylacetonitrile due to lack of a specific protocol for the latter), and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.

  • Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. Use a cold-water bath for cooling if necessary.

  • After the addition is complete, continue stirring for 2 hours.

  • Increase the temperature to 40°C and stir for an additional 30 minutes.

  • Cool the reaction mixture to 25°C.

  • Add 750 ml of water and 100 ml of benzene to the flask and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with 200 ml of benzene.

  • Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the product by vacuum distillation.

Quantitative Data Summary:

ParameterValueReference
Starting Materialp-Nitrophenylacetonitrile
Alkylating AgentEthyl bromide[2]
Base50% aq. NaOH[2]
CatalystBenzyltriethylammonium chloride[2]
Temperature28-40°C[2]
Reaction Time~4 hours[2]
Yield78-84% (for 2-phenylbutyronitrile)[2]

Workflow for the Synthesis of this compound

p_nitrophenylacetonitrile p-Nitrophenylacetonitrile reaction_mixture Reaction Mixture p_nitrophenylacetonitrile->reaction_mixture ethyl_bromide Ethyl Bromide ethyl_bromide->reaction_mixture base NaOH (aq) base->reaction_mixture catalyst Phase-Transfer Catalyst catalyst->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup purification Distillation workup->purification product This compound purification->product

Caption: Synthesis of this compound via phase-transfer catalyzed alkylation.

Reduction of this compound to 2-(4-Aminophenyl)propanamine

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This transformation is a critical step in the synthesis of many pharmaceutical intermediates.

Reaction Scheme:

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO2)

  • Ethanol or Ethyl acetate (solvent)

  • Hydrogen gas (H2)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or other filter aid

Procedure (General):

  • In a hydrogenation flask, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add the catalyst (10% Pd/C or PtO2) to the solution (typically 5-10% by weight of the substrate).

  • Place the flask in the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data Summary:

ParameterValueReference
SubstrateThis compound
Catalyst10% Pd/C or PtO2[3]
SolventEthanol or Ethyl Acetate[4]
Hydrogen Pressure1-4 atm[3]
TemperatureRoom Temperature
Reaction TimeVaries (monitor by H2 uptake)
YieldTypically high (>90%)

Workflow for the Reduction of this compound

nitrile This compound hydrogenation Catalytic Hydrogenation nitrile->hydrogenation solvent Ethanol solvent->hydrogenation catalyst Pd/C or PtO2 catalyst->hydrogenation hydrogen H2 (gas) hydrogen->hydrogenation filtration Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation product 2-(4-Aminophenyl)propanamine evaporation->product

Caption: Catalytic hydrogenation of this compound to the corresponding amine.

Hydrolysis of this compound to 2-(4-Nitrophenyl)propanoic Acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. This reaction is useful for introducing a carboxylic acid moiety, which is a common functional group in many drug molecules.

Reaction Scheme (Acid Hydrolysis):

Materials (Acid Hydrolysis):

  • This compound

  • Dilute hydrochloric acid or sulfuric acid

  • Standard laboratory glassware for reflux

Procedure (Acid Hydrolysis): [1]

  • In a round-bottom flask, combine this compound and a dilute aqueous solution of a strong acid (e.g., 6M HCl).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Continue heating under reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by vacuum filtration. Otherwise, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization.

Quantitative Data Summary:

ParameterValueReference
SubstrateThis compound
ReagentDilute HCl or H2SO4[1]
ConditionReflux[1]
Reaction TimeSeveral hours[1]
YieldVaries

Workflow for the Hydrolysis of this compound

nitrile This compound reflux Reflux nitrile->reflux acid Aqueous Acid (e.g., HCl) acid->reflux workup Cooling & Isolation reflux->workup purification Recrystallization workup->purification product 2-(4-Nitrophenyl)propanoic Acid purification->product

Caption: Acid-catalyzed hydrolysis of this compound to the carboxylic acid.

Signaling Pathway and Drug Development Applications

Derivatives of this compound, particularly the aminophenyl analogs, are of significant interest in drug discovery. As mentioned, they are key precursors to PI3K/mTOR inhibitors. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Simplified PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor PI3K/mTOR Inhibitor (Derived from 2-(4-aminophenyl)propanamine) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by inhibitors derived from 2-(4-aminophenyl)propanamine.

The development of small molecule inhibitors that can target key nodes in this pathway, such as PI3K and mTOR, is a major focus of modern oncology research. The chemical scaffold provided by 2-(4-aminophenyl)propanamine allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity against these kinases. The synthetic accessibility and the potential for chemical diversification make this compound a valuable starting material for such drug discovery programs.

References

Application Notes and Protocols for the Analytical Characterization of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(4-Nitrophenyl)propanenitrile. This compound serves as a crucial intermediate in various synthetic pathways, making its thorough characterization essential for quality control and developmental research. The following sections detail the methodologies for spectroscopic and chromatographic techniques to ensure structural confirmation and purity assessment.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton, and the methyl protons. The aromatic protons on the para-substituted benzene ring will likely appear as two distinct doublets. The methine proton will be a quartet due to coupling with the adjacent methyl group, and the methyl protons will appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will correspond to the nitrile carbon, the aromatic carbons (with and without proton attachment), the methine carbon, and the methyl carbon.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H~ 8.2 (2H)Doublet
~ 7.5 (2H)Doublet
~ 4.0 (1H)Quartet
~ 1.7 (3H)Doublet
¹³C~ 148Singlet
~ 135Singlet
~ 128Doublet
~ 124Doublet
~ 118Singlet
~ 30Doublet
~ 20Quartet

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example for 400 MHz):

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters (Example for 100 MHz):

  • Pulse Program: Proton-decoupled (zgpg30).

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum transfer->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_ref Phase and Reference ft->phase_ref integrate Integrate Peaks (¹H) phase_ref->integrate for ¹H

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The spectrum will show absorption bands corresponding to the nitrile, nitro, and aromatic functionalities.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 2250C≡NStretching
~ 1520NO₂Asymmetric Stretching
~ 1350NO₂Symmetric Stretching
~ 1600, 1475C=CAromatic Ring Stretching
~ 3100-3000C-HAromatic Stretching
~ 3000-2850C-HAliphatic Stretching

Experimental Protocol: FTIR Spectroscopy

Instrumentation:

  • An FTIR spectrometer.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

FTIR Acquisition:

  • Collect a background spectrum before running the sample.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in Table 2.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis kbr KBr Pellet background Collect Background Spectrum kbr->background atr ATR atr->background sample_spec Collect Sample Spectrum background->sample_spec identify_peaks Identify Characteristic Absorption Bands sample_spec->identify_peaks

FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular ion peak (M+) should correspond to the molecular weight of the compound (C₉H₈N₂O₂ = 176.17 g/mol ).

Table 3: Expected Mass Spectral Data for this compound

m/zInterpretation
176Molecular Ion [M]⁺
161[M - CH₃]⁺
130[M - NO₂]⁺
103[C₇H₅N]⁺
76[C₆H₄]⁺

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

GC-MS Parameters (Example):

  • Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injector.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detector: Electron multiplier.

Data Processing:

  • The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis gc Gas Chromatography ionization Ionization (EI) gc->ionization separation Mass Analysis ionization->separation detection Detection separation->detection identify_fragments Identify Molecular Ion and Fragment Peaks detection->identify_fragments

GC-MS Experimental Workflow

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in reaction mixtures or as a final product. A reverse-phase HPLC method is generally suitable for this type of compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, can be effectively resolved from non-polar and highly polar impurities using a C18 column. The mobile phase, typically a mixture of acetonitrile and water, allows for the elution of the analyte.

Table 4: HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Diluent Acetonitrile

Experimental Protocol: HPLC Purity Determination

Mobile Phase Preparation:

  • Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio (e.g., 60:40 v/v for an isocratic method).

  • Degas the mobile phase using sonication or vacuum filtration.

Standard Preparation:

  • Accurately weigh approximately 10 mg of a this compound reference standard.

  • Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (acetonitrile), followed by the standard solution and then the sample solution.

Data Processing:

  • Integrate the peak corresponding to this compound.

  • Purity is calculated using the area percent method. The retention time of the sample peak should match that of the reference standard.

HPLC_Workflow prep Prepare Mobile Phase, Standard, and Sample equilibrate Equilibrate HPLC System prep->equilibrate inject Inject Blank, Standard, and Sample equilibrate->inject acquire Acquire Chromatogram inject->acquire process Process Data: Integrate Peaks, Calculate Purity acquire->process

HPLC Analysis Workflow

Application Notes and Protocols: 2-(4-Nitrophenyl)propanenitrile in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(4-Nitrophenyl)propanenitrile and its derivatives in material science, with a focus on polymer science and nonlinear optics. While direct experimental data for this compound in these specific applications is limited in publicly available literature, this document outlines detailed protocols and potential properties based on closely related nitrophenyl compounds.

Section 1: Application in Polymer Science

The incorporation of nitrophenyl moieties into polymer structures can significantly influence their thermal and optical properties. The electron-withdrawing nature of the nitro group can enhance polymer rigidity and thermal stability.

Conceptual Application: Synthesis of Poly(2-(4-nitrophenyl)acrylonitrile-co-Methyl Methacrylate)

Based on the known reactivity of similar vinyl monomers, a derivative of this compound, namely 2-(4-nitrophenyl)acrylonitrile, could be synthesized and subsequently copolymerized with common monomers like methyl methacrylate (MMA) to create novel polymers with tailored properties.

Data Presentation: Thermal Properties of Nitrophenyl-Containing Polymers

The following table summarizes the thermal properties of a homopolymer and copolymers of a related monomer, 4-nitrophenyl methacrylate (NPMA), which can serve as a predictive reference for polymers containing the this compound moiety.[1][2]

Polymer CompositionGlass Transition Temperature (Tg) (°C)Initial Decomposition Temperature (°C)
Poly(NPMA)195190
Poly(NPMA-co-MMA)175211
Poly(NPMA-co-Styrene)123140

Data adapted from studies on 4-nitrophenyl methacrylate (NPMA).[1]

Experimental Protocol: Free Radical Copolymerization

This protocol is adapted from the synthesis of copolymers of 4-nitrophenyl methacrylate.[1]

Objective: To synthesize a copolymer of a conceptual monomer, 2-(4-nitrophenyl)acrylonitrile, with methyl methacrylate (MMA) via free radical polymerization.

Materials:

  • 2-(4-nitrophenyl)acrylonitrile (conceptual monomer)

  • Methyl methacrylate (MMA), purified

  • Azobisisobutyronitrile (AIBN) as initiator

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of 2-(4-nitrophenyl)acrylonitrile and MMA in anhydrous DMF.

  • Add AIBN (typically 0.1 mol% with respect to the total monomer concentration).

  • Degas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Seal the flask and immerse it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours with constant stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and initiator.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature of the resulting copolymer.[3][4]

Experimental Workflow Diagram

experimental_workflow monomers Monomers + Initiator in DMF degas Degas with N2 monomers->degas polymerization Polymerization (70°C, 24h) degas->polymerization precipitation Precipitation in Methanol polymerization->precipitation drying Vacuum Drying precipitation->drying ftir FTIR drying->ftir nmr NMR drying->nmr tga_dsc TGA/DSC drying->tga_dsc

Copolymer synthesis and characterization workflow.

Section 2: Application in Nonlinear Optics

Organic molecules with strong electron donor and acceptor groups, such as nitrophenyl derivatives, are known to exhibit significant second-order nonlinear optical (NLO) properties.[5] These materials are crucial for applications like frequency doubling and electro-optic modulation. This compound, with its electron-withdrawing nitro and nitrile groups, is a promising candidate for NLO applications.

Conceptual Application: Second-Harmonic Generation (SHG)

The NLO properties of this compound can be investigated by measuring its second-harmonic generation (SHG) efficiency. This involves irradiating a sample with a high-intensity laser and detecting the light emitted at twice the incident frequency.

Data Presentation: NLO Properties of a Related Nitrophenyl Compound

The following table presents the molecular hyperpolarizability (β) of a structurally similar compound, N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN), which provides a benchmark for the potential NLO response of this compound.

CompoundMolecular Dipole Moment (μ) (Debye)β (10-30 esu)
NPAN8.123

Data for N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN) at 1.06 µm.[5]

Experimental Protocol: Powder SHG Measurement

This protocol is based on the Kurtz-Perry powder technique, a standard method for screening NLO materials.

Objective: To determine the relative SHG efficiency of this compound powder.

Materials:

  • Crystalline powder of this compound

  • Reference material with known SHG efficiency (e.g., KDP or urea)

  • Nd:YAG laser (1064 nm)

  • Sample holder

  • Photomultiplier tube (PMT) detector

  • Optical filters (to block the fundamental wavelength and pass the second harmonic at 532 nm)

  • Oscilloscope

Procedure:

  • Prepare a powder sample of this compound with a consistent particle size.

  • Place the sample in the holder.

  • Direct the unfocused beam of the Nd:YAG laser onto the sample.

  • Position the PMT to detect the scattered light from the sample.

  • Place the optical filters in front of the PMT to isolate the 532 nm SHG signal.

  • Record the intensity of the SHG signal using the oscilloscope.

  • Replace the sample with the reference material and repeat the measurement under identical conditions.

  • The relative SHG efficiency is calculated as the ratio of the signal intensity from the sample to that of the reference.

Signaling Pathway Diagram: SHG Measurement Setup

shg_setup laser Nd:YAG Laser (1064 nm) sample Powder Sample laser->sample Fundamental Beam filters Optical Filters (532 nm pass) sample->filters Scattered Light (1064 nm + 532 nm) pmt PMT Detector filters->pmt SHG Signal (532 nm) scope Oscilloscope pmt->scope Electrical Signal

Schematic of a powder SHG measurement setup.

Disclaimer: The experimental protocols and potential applications described herein are based on the properties of chemically similar compounds and are intended as a guide for research and development. Specific experimental conditions may require optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Nitrophenyl)propanenitrile. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following alkylation routes from 4-nitrophenylacetonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: The base (e.g., NaH, sodium tert-butoxide) may have degraded due to improper storage or handling. 2. Low Reaction Temperature: The temperature may be too low for the deprotonation of 4-nitrophenylacetonitrile or for the subsequent alkylation. 3. Poor Quality Starting Materials: Impurities in 4-nitrophenylacetonitrile or the alkylating agent can interfere with the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a fresh, unopened container of the base or test the activity of the current batch. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. For instance, if using NaH in DMF, the initial deprotonation can be performed at 0°C, followed by warming to room temperature for the alkylation. 3. Purify starting materials before use. 4-nitrophenylacetonitrile can be recrystallized. 4. Extend the reaction time and monitor the progress by TLC or other analytical methods.
Formation of Multiple Byproducts 1. Over-alkylation: The product, this compound, can be deprotonated and react with another molecule of the alkylating agent. 2. Side reactions of the base: Strong bases can react with the solvent or the alkylating agent. For example, sodium hydride can deprotonate DMF. 3. Elimination reactions: If using a secondary or bulky alkylating agent, elimination reactions can compete with substitution.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. 2. Choose a non-reactive solvent for the chosen base. For example, THF is a good alternative to DMF when using NaH. 3. Use a primary alkylating agent whenever possible. If a secondary halide is necessary, consider using a less hindered base.
Difficulty in Product Purification 1. Co-elution with starting material: The product and starting material may have similar polarities, making separation by column chromatography challenging. 2. Oily product: The product may not crystallize easily, making isolation difficult.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the nitrile to a carboxylic acid for easier purification, followed by conversion back to the nitrile if needed. 2. Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If the product remains an oil, purification by column chromatography is the best option.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the alkylation of 4-nitrophenylacetonitrile with an appropriate ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Q2: Which base is most effective for the deprotonation of 4-nitrophenylacetonitrile?

A2: Strong bases like sodium hydride (NaH) or sodium tert-butoxide are commonly used to achieve efficient deprotonation of the acidic benzylic proton of 4-nitrophenylacetonitrile. The choice of base can influence the reaction yield and side product formation.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the specific reaction conditions. With optimized conditions, yields of around 79% have been reported.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (4-nitrophenylacetonitrile) and the appearance of a new, less polar product spot indicate the progress of the reaction.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through column chromatography on silica gel.[2] Recrystallization from a suitable solvent, such as methanol, can also be an effective purification method if the product is a solid.[3]

Experimental Protocols

Protocol 1: Alkylation of 4-Nitrophenylacetonitrile with Iodomethane

This protocol is adapted from a similar procedure for the synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile.[4]

Materials:

  • 4-Nitrophenylacetonitrile

  • Iodomethane

  • Sodium tert-butoxide

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium tert-butoxide (1.1 equivalents) in DMF at 0°C, add a solution of 4-nitrophenylacetonitrile (1.0 equivalent) in DMF.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add iodomethane (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Data Summary

Starting MaterialReagentsSolventTemperatureTimeYieldReference
4-NitrophenylacetonitrileIodomethane, Sodium tert-butoxideDMF0°C to RT12 h-[4]
4-NitrophenylacetonitrileDiethyl malonate, NaHDMF0°C to RT12 h67%[2]
4-NitrophenylacetonitrileDiethyl malonate, K₂CO₃DMFRT12 h64%[2]
2-(phenylsulfanyl)propanenitrileNitrobenzene, Sodium hydroxideDMSOAmbient1 h79%[1]

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Product This compound 4-Nitrophenylacetonitrile->Product + Ethyl Iodide Ethyl_Iodide Ethyl Iodide Base Base (e.g., NaH) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Base, Solvent, Starting Material) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Purify or Replace Reagents Reagents_OK->Purify_Reagents No Check_Conditions Review Reaction Conditions (Temperature, Time) Reagents_OK->Check_Conditions Yes Purify_Reagents->Check_Reagents Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temperature and Time Conditions_OK->Optimize_Conditions No Analyze_Byproducts Analyze Byproducts by LC-MS/NMR Conditions_OK->Analyze_Byproducts Yes Optimize_Conditions->Check_Conditions Identify_Side_Reaction Identify Side Reaction Analyze_Byproducts->Identify_Side_Reaction Modify_Protocol Modify Protocol to Minimize Side Reactions Identify_Side_Reaction->Modify_Protocol Yes Successful Improved Yield Identify_Side_Reaction->Successful No, Purification Issue Modify_Protocol->Successful

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Parameter_Relationships Parameter Impact on Yield cluster_params Reaction Parameters cluster_outcomes Intermediate Outcomes Yield Yield Base_Strength Base Strength Deprotonation_Rate Deprotonation Rate Base_Strength->Deprotonation_Rate Temperature Temperature Temperature->Deprotonation_Rate Alkylation_Rate Alkylation Rate Temperature->Alkylation_Rate Side_Reactions Side Reactions Temperature->Side_Reactions Reaction_Time Reaction Time Reaction_Time->Alkylation_Rate Reaction_Time->Side_Reactions Reagent_Purity Reagent Purity Reagent_Purity->Side_Reactions Deprotonation_Rate->Yield Alkylation_Rate->Yield Side_Reactions->Yield -

Caption: Relationship between reaction parameters and final product yield.

References

Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Nitrophenyl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, these could include 4-nitrotoluene, oxidizing or reducing agents, and positional isomers.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What is the appearance of pure this compound?

A3: Pure this compound is typically a light yellow to yellow crystalline solid.[1] A significant deviation from this appearance may indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Try a different solvent or a mixed solvent system with a lower boiling point.- Consider a preliminary purification step like a solvent wash or column chromatography to remove significant impurities.
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or nucleation is not initiated.- Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of pure this compound if available.
Poor recovery of the purified product The compound is too soluble in the cold recrystallization solvent, or too much solvent was used initially.- Ensure the solution is cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- When washing the crystals, use a minimal amount of ice-cold solvent.
Product is still colored after recrystallization Colored impurities are present that are not effectively removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.- A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities The solvent system (mobile phase) does not have the optimal polarity.- Adjust the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), if the compound is eluting too quickly, decrease the polarity of the solvent system (e.g., increase the proportion of a non-polar solvent like hexane). If it is eluting too slowly, increase the polarity (e.g., increase the proportion of a more polar solvent like ethyl acetate).- Perform small-scale analytical thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation before running the column.
The compound is not eluting from the column The mobile phase is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the mobile phase during the elution process (gradient elution).
Cracking or channeling of the stationary phase The column was not packed properly.- Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. Applying gentle pressure can help create a more homogenous column bed.
Broad or tailing peaks of the collected fractions The column is overloaded, or there are interactions between the compound and the stationary phase.- Use a larger column or reduce the amount of crude material loaded.- Adding a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase can sometimes improve peak shape.

Quantitative Data Summary

The following table provides illustrative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity (before) Typical Purity (after) Typical Recovery Yield Notes
Recrystallization (Ethanol/Water)85-95%>98%70-85%Effective for removing small amounts of impurities. Yield can be lower if the compound has significant solubility in the cold solvent.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)70-90%>99%60-80%Highly effective for separating compounds with different polarities. Yield may be reduced due to irreversible adsorption on the column or the collection of mixed fractions.

Experimental Protocols

Recrystallization using Ethanol/Water

This protocol is based on methods used for similar aromatic nitriles.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: If the solution is not clear, add a few drops of hot ethanol until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate, starting with a high hexane ratio). The polarity can be gradually increased to elute the desired compound.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in minimal hot ethanol crude->dissolve add_water Add hot water (anti-solvent) dissolve->add_water cool Slow cooling & ice bath add_water->cool filter Vacuum Filtration cool->filter wash Wash with cold EtOH/Water filter->wash dry Dry under vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation pack Pack silica gel column load Load crude product pack->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-nitrophenyl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic route involves a two-step process. The first step is the nitration of phenylacetonitrile to produce p-nitrophenylacetonitrile.[1][2][3] This is followed by the alkylation of p-nitrophenylacetonitrile at the α-carbon using a methylating agent, such as methyl iodide, in the presence of a base.

Q2: What are the expected byproducts in the synthesis of this compound?

A2: Common byproducts can originate from both the nitration and alkylation steps. These may include:

  • Isomeric Impurities: 2-(2-Nitrophenyl)propanenitrile (the ortho-isomer) is a common impurity that arises if the starting material, p-nitrophenylacetonitrile, is not sufficiently pure from its own synthesis.[2]

  • Unreacted Starting Material: Residual p-nitrophenylacetonitrile may be present if the alkylation reaction does not go to completion.

  • Over-alkylation Products: The formation of 2,2-dimethyl-2-(4-nitrophenyl)acetonitrile can occur if the reaction conditions favor multiple alkylations.

  • Hydrolysis Products: 2-(4-Nitrophenyl)propanamide and 2-(4-nitrophenyl)propanoic acid can form due to the hydrolysis of the nitrile group during the reaction or aqueous work-up.

  • Polymeric Materials: The formation of oily, polymeric byproducts has been observed, particularly during the nitration step to prepare the precursor.[2]

Q3: How can I minimize the formation of the ortho-isomer byproduct?

A3: The presence of the ortho-isomer is primarily due to the nitration of phenylacetonitrile. To minimize its formation, it is crucial to use highly purified p-nitrophenylacetonitrile as the starting material for the alkylation step. Purification of p-nitrophenylacetonitrile can be achieved by recrystallization, typically from ethanol-water mixtures.[1][2]

Q4: What reaction conditions can lead to the hydrolysis of the nitrile group?

A4: The nitrile group is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures. During the synthesis and work-up, it is important to control the pH and temperature to minimize the formation of the corresponding amide and carboxylic acid byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Ensure the reaction is stirred for the recommended duration and at the appropriate temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal reaction temperature.- For the alkylation step, maintain the recommended temperature to ensure complete reaction without promoting side reactions.
Loss of product during work-up.- When quenching the reaction or performing extractions, ensure the pH is controlled to prevent hydrolysis. - Use cold solvents for washing the product to minimize dissolution.
Presence of an unexpected spot on TLC with a similar Rf to the product Isomeric impurity (ortho-isomer).- Confirm the identity of the impurity using spectroscopic methods (e.g., NMR, MS). - Purify the product using column chromatography or recrystallization. - Ensure the purity of the starting p-nitrophenylacetonitrile.[2]
Product is an oil or fails to crystallize Presence of oily, polymeric byproducts.- Purify the crude product by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). - The formation of these byproducts is often associated with the nitration of the precursor; ensure high-purity starting materials are used.[2]
Presence of a more polar byproduct on TLC Hydrolysis of the nitrile group to the amide or carboxylic acid.- Avoid prolonged exposure to strong acids or bases during the reaction and work-up. - Use anhydrous solvents and reagents for the alkylation step. - An acidic or basic wash during the work-up can help remove these impurities.

Experimental Protocol: Alkylation of p-Nitrophenylacetonitrile

This protocol is a representative method for the synthesis of this compound.

Materials:

  • p-Nitrophenylacetonitrile

  • Methyl iodide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Synthesis of this compound analysis Analyze Crude Product (TLC, NMR, MS) start->analysis low_yield Low Yield? analysis->low_yield impure_product Impure Product? analysis->impure_product low_yield->impure_product No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes workup_loss Product Loss During Work-up low_yield->workup_loss Yes identify_byproduct Identify Byproduct(s) impure_product->identify_byproduct Yes end End: Pure this compound impure_product->end No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent purity/activity incomplete_reaction->optimize_conditions optimize_conditions->start optimize_workup Optimize Work-up: - Control pH - Use cold solvents for washing workup_loss->optimize_workup optimize_workup->start isomer Isomer (ortho-) identify_byproduct->isomer unreacted_sm Unreacted Starting Material identify_byproduct->unreacted_sm hydrolysis Hydrolysis Product identify_byproduct->hydrolysis other Other identify_byproduct->other isomer->unreacted_sm Absent purify_sm Purify Starting Material (p-nitrophenylacetonitrile) isomer->purify_sm Present unreacted_sm->hydrolysis Absent force_reaction Force Reaction to Completion (e.g., extend reaction time) unreacted_sm->force_reaction Present hydrolysis->other Absent modify_workup Modify Work-up: - Anhydrous conditions - pH control hydrolysis->modify_workup Present purify_product Purify Final Product: - Column Chromatography - Recrystallization other->purify_product Present purify_sm->start force_reaction->start modify_workup->start purify_product->end

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Nitrophenyl)propanenitrile. The following sections detail experimental protocols, address common issues, and offer guidance on optimizing reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the C-alkylation of p-nitrophenylacetonitrile with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base. An alternative, though less common, approach involves the reaction of nitrobenzene with 2-chloropropionitrile.

Q2: Why is my reaction yield for the methylation of p-nitrophenylacetonitrile consistently low?

A2: Low yields can stem from several factors. Common culprits include the choice of an inappropriate base or solvent, the presence of water in the reaction mixture, suboptimal reaction temperature, or the formation of side products. Inadequate mixing in heterogeneous reaction mixtures can also significantly hinder the reaction rate.[1]

Q3: What are the major side products I should be aware of during the synthesis of this compound?

A3: The primary side products of concern are the O-alkylated isomer and the dialkylated product, 2-methyl-2-(4-nitrophenyl)propanenitrile. The formation of these byproducts is highly dependent on the reaction conditions, particularly the base and solvent system used. Additionally, if preparing the starting material, p-nitrophenylacetonitrile, by nitration of phenylacetonitrile, ortho- and meta-nitro isomers can be significant impurities.[2]

Q4: How can I purify the crude this compound?

A4: The most common and effective method for purifying the final product is recrystallization.[2] The choice of solvent is critical for successful recrystallization. A solvent should be selected in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvent systems for recrystallization of organic compounds include ethanol-water mixtures, hexane/acetone, and hexane/ethyl acetate.[3][4] For highly impure samples, column chromatography may be necessary.[5][6]

Q5: What is Phase-Transfer Catalysis (PTC) and how can it benefit the synthesis of this compound?

A5: Phase-Transfer Catalysis is a technique used to facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs. This method can lead to faster reaction rates, higher yields, fewer byproducts, and the use of milder reaction conditions and less expensive bases like sodium hydroxide.[7][8][9][10][11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the alkylation of p-nitrophenylacetonitrile.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Base: The base may have degraded due to improper storage or handling.

  • Presence of Water: Many strong bases are quenched by water, and the reaction is sensitive to moisture.[1]

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.[1]

  • Poor Mixing: In a biphasic system without a phase-transfer catalyst, inefficient stirring will limit the reaction to the interface of the two layers.[1]

Solutions:

  • Use a freshly opened or properly stored base.

  • Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.

  • For heterogeneous mixtures, ensure vigorous stirring to maximize the interfacial area.

  • Consider employing a phase-transfer catalyst to improve the transport of the base into the organic phase.

Issue 2: Formation of Significant Amounts of Byproducts

Possible Causes:

  • O-alkylation: The use of certain solvent and base combinations can favor the formation of the O-alkylated isomer.

  • Dialkylation: A strong excess of the alkylating agent or a highly reactive base can lead to the formation of the dialkylated product.

  • Isomeric Impurities: If the starting p-nitrophenylacetonitrile was synthesized via nitration, it might contain ortho- and meta-isomers which will also undergo alkylation.[2]

Solutions:

  • To minimize O-alkylation: The choice of a less polar, aprotic solvent can favor C-alkylation.

  • To minimize dialkylation: Use a stoichiometric amount or a slight excess of the methylating agent. The slow addition of the alkylating agent can also help.

  • To address isomeric impurities: Purify the starting p-nitrophenylacetonitrile by recrystallization before use. A reported method uses an ethanol-water mixture to obtain high purity p-nitrophenylacetonitrile.[2]

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solvent is not suitable or if the cooling is too rapid.

  • Co-crystallization of Impurities: If the byproducts have similar solubility profiles to the desired product, they may co-crystallize.

  • Emulsion Formation During Workup: The reaction mixture may form a stable emulsion during aqueous extraction, making phase separation difficult.

Solutions:

  • For "oiling out": Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair for recrystallization can also be beneficial.[4]

  • For co-crystallization: A second recrystallization with a different solvent system may be necessary. Alternatively, column chromatography can be employed for separation.

  • To break emulsions: Add a saturated brine solution or a small amount of a different organic solvent to disrupt the emulsion.

Data Presentation

Table 1: Influence of Reaction Parameters on the Alkylation of Nitrophenylacetonitriles

ParameterConditionExpected Outcome on Yield of this compoundPotential Issues
Base Strong, non-nucleophilic bases (e.g., NaH)Generally high yieldsRequire anhydrous conditions; can promote dialkylation.
Weaker, solid bases (e.g., K₂CO₃)Moderate to good yields, often requires higher temperatures.Incomplete reaction if not finely powdered or well-stirred.[3]
Aqueous hydroxides (e.g., NaOH) with PTCGood to excellent yields under mild conditions.Requires an effective phase-transfer catalyst.
Solvent Aprotic polar (e.g., DMF, DMSO)Generally good yields as they dissolve the reactants well.Can be difficult to remove during workup.
Ethereal (e.g., THF)Often used with strong bases like NaH.Requires strictly anhydrous conditions.
Biphasic (e.g., Toluene/Water) with PTCHigh yields with easy workup.Requires vigorous stirring and an efficient PTC.
Temperature Room Temperature to RefluxHigher temperatures generally increase reaction rate.Can lead to increased byproduct formation.
Catalyst Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336)Significantly improves reaction rate and yield in biphasic systems.Catalyst needs to be separated from the product.

Table 2: Comparison of Synthesis Methods for p-Nitrophenylacetonitrile (Precursor)

MethodNitrating AgentYield of p-isomerKey AdvantagesKey DisadvantagesReference
Direct NitrationMixed Acid (HNO₃/H₂SO₄)~49%Simple procedure.Low selectivity, difficult separation of isomers.[2]
Directional NitrationHNO₃/Polyphosphoric Acid~65%Higher selectivity for the para-isomer.Requires handling of viscous polyphosphoric acid.[2]
Directional NitrationHNO₃/H₃PO₄/H₂SO₄~70.5%High yield and selectivity.Requires careful control of temperature and reagent addition.[12]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

Materials:

  • p-Nitrophenylacetonitrile

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • Dissolve p-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol-water).

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound

Materials:

  • p-Nitrophenylacetonitrile

  • Methyl Iodide (CH₃I)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenylacetonitrile (1.0 equivalent), toluene, and tetrabutylammonium bromide (0.05 equivalents).

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Add the sodium hydroxide solution to the reaction mixture.

  • With vigorous stirring, add methyl iodide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 2-3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low or No Product Formation check_reagents Check Reagents: - Freshness of Base - Purity of Starting Material - Anhydrous Solvents start->check_reagents check_conditions Verify Reaction Conditions: - Anhydrous Setup? - Correct Temperature? - Efficient Stirring? start->check_conditions side_products Analyze for Side Products: - O-alkylation - Dialkylation - Isomers check_reagents->side_products Reagents OK check_conditions->side_products Conditions OK optimize_base Optimize Base: - Stronger Base (e.g., NaH) - Weaker Base with PTC (e.g., NaOH/TBAB) side_products->optimize_base C-alkylation issue optimize_solvent Optimize Solvent: - Aprotic (DMF, THF) - Biphasic with PTC (Toluene/H2O) side_products->optimize_solvent O-alkylation observed optimize_temp Adjust Temperature: - Increase for higher rate - Decrease to reduce side products side_products->optimize_temp Multiple byproducts purify_sm Purify Starting Material (p-Nitrophenylacetonitrile) side_products->purify_sm Isomeric impurities suspected end Improved Yield optimize_base->end optimize_solvent->end optimize_temp->end purify_sm->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Experimental_Workflow_PTC Experimental Workflow: Phase-Transfer Catalyzed Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification prep1 Combine p-Nitrophenylacetonitrile, Toluene, and TBAB react1 Add NaOH solution to organic mixture prep1->react1 prep2 Prepare 50% aq. NaOH prep2->react1 react2 Add Methyl Iodide with vigorous stirring react1->react2 react3 Heat to 50-60 °C for 2-3 hours react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool and add water react4->workup1 Reaction Complete workup2 Separate organic layer workup1->workup2 workup3 Extract aqueous layer with ether workup2->workup3 workup4 Combine organic layers, wash, and dry workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 purify1 Recrystallize crude product workup5->purify1 purify2 Isolate and dry pure product purify1->purify2

Caption: Step-by-step workflow for the synthesis of this compound using phase-transfer catalysis.

References

Technical Support Center: Managing Exothermic Reactions During Nitration for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during nitration for synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for safely and effectively conducting nitration reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic nitration reactions?

A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway.[1] A thermal runaway is an uncontrolled, self-accelerating reaction that occurs when the heat generated exceeds the system's heat removal capacity.[2] This can result in a rapid increase in temperature and pressure, potentially leading to explosions, fires, and the release of toxic gases like nitrogen oxides.[1] Additionally, the nitrating agents, such as mixtures of nitric and sulfuric acid, are highly corrosive and can cause severe chemical burns.[3]

Q2: Why is a mixture of nitric acid and sulfuric acid (mixed acid) commonly used for nitration?

A2: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[1] The nitronium ion is the active species responsible for attacking the aromatic ring in electrophilic aromatic substitution.[1] This "mixed acid" system allows for a much faster and more efficient reaction compared to using nitric acid alone.

Q3: How does reaction temperature affect the outcome of a nitration reaction?

A3: Reaction temperature is a critical parameter in nitration. Lowering the reaction temperature is the most effective method to control the exothermic nature of the reaction and improve selectivity for mono-nitration.[4] Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as over-nitration (di- or tri-nitration), oxidation of the substrate or product, and decomposition of the nitrating agent.[5][6] This can result in a lower yield of the desired product and the formation of impurities.[5]

Q4: What is the purpose of pouring the reaction mixture over ice upon completion?

A4: Pouring the reaction mixture over ice serves two primary purposes. First, it quenches the reaction by rapidly cooling the mixture and diluting the strong acids.[1] Second, it often induces the precipitation of the solid nitrated product, which is typically less soluble in the cold aqueous solution, facilitating its isolation.[1][5]

Troubleshooting Guide

Problem Potential Causes Solutions & Recommendations
Sudden, Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of heat generation exceeds the rate of heat removal.[4] 2. Insufficient cooling capacity for the reaction scale.[2] 3. Too rapid addition of the nitrating agent.[1][2] 4. Inadequate stirring leading to localized "hot spots".[2]IMMEDIATE ACTION: 1. Cease addition of all reagents.[2] 2. Apply maximum cooling (e.g., immerse the flask in a larger ice-salt bath).[2][5] 3. If the reaction is uncontrollable, evacuate the area and follow laboratory emergency procedures.[5] PREVENTION: 1. Ensure adequate cooling is in place before starting. 2. Add the nitrating agent slowly and dropwise.[5] 3. Maintain vigorous and efficient stirring.[5]
Low or No Yield of Desired Product 1. Reaction temperature is too low, resulting in a very slow reaction rate.[4] 2. Insufficiently strong nitrating agent for the substrate.[4] 3. Incomplete reaction due to insufficient reaction time.[5] 4. Decomposition of starting material or product.1. Cautiously and incrementally increase the reaction temperature while carefully monitoring.[4] 2. Consider using a stronger nitrating system (e.g., increasing the concentration of sulfuric acid).[4] 3. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) to determine the optimal reaction time.[1] 4. Ensure strict temperature control to minimize decomposition.[5]
Formation of Multiple Products (Over-nitration) 1. Reaction temperature is too high.[6] 2. Excessive amount of nitrating agent used.[6] 3. Prolonged reaction time.[6]1. Lower the reaction temperature.[6] 2. Use a stoichiometric or slight excess of the nitrating agent.[6] 3. Monitor the reaction closely and stop it once the desired mono-nitrated product is formed.[6]
Reaction Mixture Turns Dark Brown or Black 1. Oxidation of the substrate or product.[5] 2. Decomposition of the starting material or nitrating agent at elevated temperatures.[4]1. Immediately lower the reaction temperature.[4] 2. Ensure a slow and controlled rate of addition of the nitrating agent.[4] 3. Consult literature for the stability of your specific substrate under the reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for controlling exothermic nitration reactions. Note that optimal conditions can vary significantly based on the specific substrate and desired product.

Parameter Typical Range/Value Rationale & Considerations
Reaction Temperature -10°C to 10°CMaintaining a low temperature is critical to control the exotherm and minimize side reactions. An ice bath (0°C) or an ice-salt bath (<0°C) is commonly recommended.[4][5]
Ratio of H₂SO₄ to HNO₃ (in mixed acid) 1:1 to 2:1 (v/v)The ratio can be adjusted to control the concentration of the active nitronium ion. A higher proportion of sulfuric acid increases the nitrating strength.[5]
Rate of Addition of Nitrating Agent Slow, dropwiseThis ensures that the heat generated can be effectively dissipated by the cooling system, preventing localized temperature spikes and potential runaway reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of an Aromatic Compound

Caution: This procedure is a general guideline and should be adapted based on a thorough literature review and risk assessment for the specific substrate being used. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Aromatic substrate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture (Mixed Acid): a. In a clean, dry flask, add the required volume of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice-salt bath to below 0°C.[5] c. Slowly, and with constant stirring, add the calculated volume of concentrated nitric acid dropwise to the cold sulfuric acid.[5] d. Allow the nitrating mixture to remain in the ice bath until it is to be used.

  • Reaction Setup: a. In a separate reaction flask equipped with a magnetic stir bar, dissolve the aromatic substrate in a suitable solvent (if necessary) or use it neat. b. Place the reaction flask in an ice-salt bath and cool the contents to the desired reaction temperature (e.g., 0-5°C).[1] c. Use a thermometer to continuously monitor the internal temperature of the reaction mixture.[5]

  • Nitration Reaction: a. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate.[5] b. Maintain the internal reaction temperature within the desired range throughout the addition by adjusting the addition rate and ensuring efficient cooling.[5] c. After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time, monitoring the reaction progress by TLC or another suitable method.[5]

  • Work-up: a. Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. A precipitate of the crude product may form.[5] b. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. c. If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent. d. Wash the combined organic layers with water and then with brine. e. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

Exothermic_Nitration_Workflow start Start: Prepare Reactants prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_acid cool_sub Cool Substrate Solution (e.g., 0-5°C) start->cool_sub add_acid Slow, Dropwise Addition of Nitrating Mixture prep_acid->add_acid cool_sub->add_acid monitor_temp Monitor Internal Temperature Continuously add_acid->monitor_temp stir Vigorous Stirring monitor_temp->stir Temp Stable runaway Thermal Runaway? monitor_temp->runaway Temp Rising Uncontrollably reaction Reaction Period (Monitor by TLC/GC) stir->reaction quench Quench on Ice-Water reaction->quench workup Work-up & Isolation quench->workup purify Purification workup->purify end End: Purified Product purify->end runaway->stir No emergency Emergency Procedures: Stop Addition, Max Cooling runaway->emergency Yes emergency->add_acid Re-evaluate Conditions

Caption: Experimental workflow for a controlled exothermic nitration reaction.

Troubleshooting_Logic start Problem Encountered During Nitration temp_spike Uncontrolled Temperature Spike? start->temp_spike low_yield Low or No Yield? temp_spike->low_yield No sol_temp Immediate Cooling Slow Reagent Addition Improve Stirring temp_spike->sol_temp Yes over_nitration Over-nitration? low_yield->over_nitration No sol_yield Increase Temp Cautiously Stronger Nitrating Agent Increase Reaction Time low_yield->sol_yield Yes dark_color Dark Coloration? over_nitration->dark_color No sol_over Lower Temperature Reduce Nitrating Agent Shorter Reaction Time over_nitration->sol_over Yes sol_color Lower Temperature Slow Reagent Addition dark_color->sol_color Yes

Caption: Logical troubleshooting guide for common nitration issues.

References

Technical Support Center: Handling and Storing Nitro-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with nitro-containing compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring both safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitro-containing compounds?

A1: Nitro compounds present several significant hazards. Many are toxic and can be absorbed through the skin.[1] A primary concern is their potential for explosive decomposition, which is a redox reaction where the nitro group acts as an oxidant and the hydrocarbon portion as a fuel.[2] This is particularly true for polynitrated compounds like TNT (trinitrotoluene).[1] These compounds can be sensitive to heat, shock, and friction.[1][3]

Q2: Are all nitro compounds explosive?

A2: No, not all nitro compounds are explosive. The explosive potential generally increases with the number of nitro groups on the molecule.[1] For instance, mononitrobenzene is not considered an explosive, whereas 2,4,6-trinitrotoluene (TNT) is a well-known high explosive.[1]

Q3: What are the general physical properties of nitro compounds?

A3: Nitroalkanes are typically colorless liquids, while aromatic nitro compounds can be pale yellow liquids or solids.[1] They are highly polar molecules, which results in high boiling points compared to nonpolar compounds of similar molecular weight.[4][5] Their solubility in water is generally low.[1][4]

Q4: What immediate steps should be taken in case of a spill of a nitro-containing compound?

A4: In the event of a spill, the immediate priority is to ensure the safety of all laboratory personnel. If the material is volatile or there is an immediate fire or toxic hazard, evacuate the area and alert your institution's safety office.[3] For non-volatile spills without immediate fire risk, cleanup may be performed by trained lab personnel using appropriate personal protective equipment (PPE) and spill containment kits.[3][6] Always consult the material's Safety Data Sheet (SDS) for specific cleanup procedures.

Troubleshooting Guides

Scenario 1: Unexpected Color Change or Exotherm in a Reaction

Problem: During a synthesis involving a nitro compound, you observe a sudden, unexpected color change (e.g., to dark brown or black) and a rapid increase in temperature (exotherm).

Possible Causes:

  • Decomposition: The nitro compound may be decomposing, which can be highly exothermic and potentially lead to a runaway reaction.[7] The presence of impurities, such as acids or bases, can lower the decomposition temperature.[7]

  • Side Reactions: The reaction conditions (e.g., temperature, pH, presence of a strong base) may be promoting unintended side reactions or polymerization.

  • Incompatibility: The nitro compound may be reacting with another component in the mixture, such as a strong reducing agent, in an uncontrolled manner.[8]

Immediate Actions & Solutions:

  • Alert Personnel: Immediately inform others in the lab of the situation.

  • Remove Heat: If the reaction is being heated, immediately remove the heat source.

  • Emergency Cooling: If possible and safe to do so, begin cooling the reaction vessel with an ice bath.[9]

  • Evacuation: If the exotherm cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.

  • Post-Incident Analysis: Once the situation is stabilized, thoroughly review the experimental protocol. Consider if impurities in the starting materials or incorrect reaction conditions could have been the cause. It may be necessary to modify the procedure to add reagents more slowly or at a lower temperature.

G start Unexpected Exotherm or Color Change Observed is_heating Is the reaction being heated? start->is_heating remove_heat Immediately remove heat source is_heating->remove_heat Yes cool_reaction Apply emergency cooling (e.g., ice bath) is_heating->cool_reaction No remove_heat->cool_reaction is_controllable Is the exotherm controllable with cooling? evacuate Evacuate the area and follow emergency protocols is_controllable->evacuate No stabilize Monitor until stable is_controllable->stabilize Yes cool_reaction->is_controllable review Review protocol for impurities, reagent addition rate, and temperature control stabilize->review

Scenario 2: Low Yield or No Product in a Nitration Reaction

Problem: An aromatic nitration reaction results in a very low yield of the desired product or recovery of only the starting material.

Possible Causes:

  • Insufficiently Activating Conditions: The nitrating agent (e.g., nitronium ion, NO₂⁺) may not be generated in sufficient concentration. This can happen if the sulfuric acid is not concentrated enough to effectively dehydrate the nitric acid.[5]

  • Deactivated Substrate: The aromatic starting material may be too deactivated (i.e., substituted with electron-withdrawing groups) for the chosen nitration conditions. Deactivated rings require harsher conditions (stronger acids, higher temperatures) to undergo nitration.[5]

  • Incorrect Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of the product or starting material.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that concentrated nitric acid and sulfuric acid are of the appropriate concentration and have not absorbed atmospheric moisture.

  • Adjust Acid Ratio: For weakly activated or deactivated substrates, increasing the proportion of sulfuric acid can help generate a higher concentration of the nitronium ion.

  • Increase Temperature Carefully: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or side reactions.

  • Use a Stronger Nitrating Agent: For highly deactivated systems, consider using a stronger nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄).

G start Low or No Product Yield check_reagents Verify concentration of HNO₃ and H₂SO₄ start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh, high- concentration acids reagents_ok->replace_reagents No check_substrate Assess substrate activity. Is it deactivated? reagents_ok->check_substrate Yes optimize Optimize reaction and re-run replace_reagents->optimize increase_temp Carefully increase reaction temperature check_substrate->increase_temp No/Slightly stronger_agent Consider stronger nitrating agent (e.g., NO₂BF₄) check_substrate->stronger_agent Yes/Highly increase_temp->optimize stronger_agent->optimize

Data Presentation: Stability of Nitroaromatic Compounds

The thermal stability and sensitivity to impact are critical parameters for the safe handling and storage of nitroaromatic compounds. The data below is derived from standardized tests.

Compound NameAbbreviationDecomposition Onset (°C)Impact Sensitivity (H₅₀, cm)
2,4,6-TrinitrotolueneTNT~245-25515-48
2,4-DinitrotolueneDNT~250-280160
1,3,5-TrinitrobenzeneTNB~31074
Picric Acid (2,4,6-Trinitrophenol)TNP~295-31075-125
Note: Values are approximate and can vary based on experimental conditions (e.g., heating rate, purity of the sample). A lower H₅₀ value indicates greater sensitivity to impact.[10]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to assess the stability of a nitro-containing compound under acidic conditions, which is a key part of establishing its degradation pathway.

Objective: To determine the susceptibility of a nitro compound to acid-catalyzed hydrolysis.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve the nitro compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.[11]

  • Acid Treatment: Transfer 1 mL of the stock solution to a clean vial. Add 1 mL of 0.1 M hydrochloric acid (HCl).[11]

  • Incubation: Seal the vial and place it in a water bath or oven maintained at 60°C.[11]

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours).[11]

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH). Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[11]

  • Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. Compare the results to a control sample kept at room temperature.

  • Further Investigation: If no significant degradation is observed, the study can be repeated using a higher concentration of acid (e.g., 1 M HCl).[11]

Protocol 2: Determining Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the onset temperature of decomposition for a nitroaromatic compound.

Objective: To measure the temperature at which a nitro compound begins to exothermically decompose.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of the nitroaromatic compound into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan (usually empty) into the DSC cell.

    • Set the instrument to ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen gas).

  • Data Acquisition:

    • Begin the temperature program, typically starting from room temperature up to a temperature beyond the expected decomposition point (e.g., 400°C).

    • The instrument will record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram. An exothermic event will appear as a peak.

    • The decomposition onset temperature is determined by finding the intersection of the baseline with the tangent of the leading edge of the exothermic peak. This value is a key indicator of the compound's thermal stability.[10]

References

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-Nitrophenyl)propanenitrile, a key intermediate for various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the alkylation of 4-Nitrophenylacetonitrile with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction is typically carried out in the presence of a base and often utilizes phase-transfer catalysis to enhance reaction rates and yields.

Q2: What is phase-transfer catalysis (PTC) and why is it recommended for this synthesis?

A2: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (in this case, the deprotonated 4-Nitrophenylacetonitrile) across the phase boundary to react with the other reactant. PTC is highly recommended for this synthesis as it can lead to higher yields, milder reaction conditions, and reduced use of hazardous anhydrous solvents.[1][2][3][4][5]

Q3: What are the key starting materials and reagents for this synthesis?

A3: The essential starting materials and reagents include:

  • 4-Nitrophenylacetonitrile (starting material)

  • Ethyl bromide or Ethyl iodide (alkylating agent)

  • A strong base (e.g., sodium hydroxide)

  • A phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • An organic solvent (e.g., toluene or dichloromethane)

  • Water

Q4: How can I purify the crude this compound product?

A4: The primary method for purifying the final product is recrystallization. A suitable solvent system, often a mixture of ethanol and water, is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce crystallization of the pure compound. Column chromatography can also be employed for higher purity requirements.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Ineffective Base: The base may not be strong enough to deprotonate the 4-Nitrophenylacetonitrile, or it may have degraded.- Use a fresh, high-purity batch of sodium hydroxide. - Ensure the concentration of the aqueous base solution is correct (typically 50%).
2. Inactive Alkylating Agent: The ethyl bromide or iodide may have decomposed.- Use a freshly opened bottle or distill the alkylating agent before use.
3. Inefficient Phase-Transfer Catalyst: The catalyst may be impure or poisoned.- Use a high-quality phase-transfer catalyst. - Consider using a different catalyst, such as tetrabutylammonium bromide.
4. Presence of Water in the Organic Phase: Water can inhibit the reaction.- While PTC allows for a biphasic system, ensure the organic solvent is not excessively wet.
Formation of Side Products 1. Dialkylation: The product, this compound, can be further alkylated to form 2-ethyl-2-(4-nitrophenyl)propanenitrile.- Use a slight excess of 4-Nitrophenylacetonitrile relative to the ethylating agent. - Slowly add the ethylating agent to the reaction mixture to maintain a low concentration.
2. Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide under strongly basic conditions and elevated temperatures.- Maintain the recommended reaction temperature and avoid prolonged reaction times. - Work up the reaction mixture promptly after completion.
Difficulty in Product Isolation/Purification 1. Oily Product Instead of Solid: The product may not crystallize easily if impurities are present.- Ensure the work-up procedure effectively removes unreacted starting materials and the catalyst. - Try different solvent systems for recrystallization (e.g., isopropanol/water, acetone/water). - Purify by column chromatography before recrystallization.
2. Product Contaminated with Starting Material: Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material. - Optimize reaction time and temperature.

Experimental Protocol: Alkylation of 4-Nitrophenylacetonitrile via Phase-Transfer Catalysis

This protocol is adapted from a similar, well-established procedure for the alkylation of phenylacetonitrile.

Materials:

  • 4-Nitrophenylacetonitrile

  • Ethyl Bromide

  • 50% (w/w) Aqueous Sodium Hydroxide

  • Benzyltriethylammonium Chloride (Phase-Transfer Catalyst)

  • Toluene

  • 1M Hydrochloric Acid

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-Nitrophenylacetonitrile, toluene, and benzyltriethylammonium chloride.

  • Addition of Base: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.

  • Addition of Alkylating Agent: Slowly add ethyl bromide to the reaction mixture via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the reaction temperature between 25-30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers and wash sequentially with water, 1M hydrochloric acid, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
4-NitrophenylacetonitrileC₈H₆N₂O₂162.15113-115Cream to yellow crystalline powder[6]
This compoundC₉H₈N₂O₂176.17[7][8]Not readily availableExpected to be a solid

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield side_products Side Products Observed? check_yield->side_products No base_issue Check Base Activity & Concentration check_yield->base_issue Yes isolation_issues Difficulty in Isolation? side_products->isolation_issues No dialkylation_issue Adjust Stoichiometry / Addition Rate side_products->dialkylation_issue Yes success Successful Synthesis isolation_issues->success No purification_issue Optimize Recrystallization / Use Chromatography isolation_issues->purification_issue Yes reagent_issue Verify Alkylating Agent Purity base_issue->reagent_issue catalyst_issue Check PTC Catalyst Activity reagent_issue->catalyst_issue catalyst_issue->start hydrolysis_issue Control Temperature & Reaction Time dialkylation_issue->hydrolysis_issue hydrolysis_issue->start incomplete_reaction Monitor with TLC / Optimize Reaction Time purification_issue->incomplete_reaction incomplete_reaction->start

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(4-Nitrophenyl)propanenitrile. It includes a comprehensive troubleshooting guide, frequently asked questions, detailed experimental protocols, and key data presented in a structured format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the α-alkylation of 4-nitrophenylacetonitrile (also known as p-nitrobenzyl cyanide).[1][2] This reaction involves the deprotonation of the acidic α-carbon of 4-nitrophenylacetonitrile with a suitable base to form a carbanion, which then acts as a nucleophile and attacks a methylating agent.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The key materials are 4-nitrophenylacetonitrile (substrate), a strong base (e.g., sodium hydride, sodium amide, or potassium tert-butoxide), a methylating agent (e.g., methyl iodide or dimethyl sulfate), and an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)).[3]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety issues include:

  • Toxicity: 4-nitrophenylacetonitrile and methylating agents like methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

  • Reactive Reagents: Strong bases like sodium hydride (NaH) are highly reactive with water and can generate flammable hydrogen gas. All operations must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

  • Exothermic Reactions: The deprotonation and alkylation steps can be exothermic. When scaling up, it is crucial to control the rate of reagent addition and have an efficient cooling system to maintain the desired reaction temperature.

Q4: How can the progress of the reaction be monitored effectively?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, product, and any potential byproducts. The reaction is considered complete when the spot corresponding to the 4-nitrophenylacetonitrile starting material is no longer visible on the TLC plate.

Q5: What are the expected yields and purity for this reaction?

A5: With an optimized protocol, yields for α-alkylation of benzyl cyanides can range from good to excellent, often exceeding 70-80%. Purity of the crude product can vary, but after purification by recrystallization or column chromatography, a purity of >98% is typically achievable.

Experimental Protocol: Gram-Scale Synthesis

This protocol details a representative lab-scale synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Amount (g)Moles (mmol)Stoichiometry
4-NitrophenylacetonitrileC₈H₆N₂O₂162.158.1150.01.0 eq
Sodium Hydride (60% in oil)NaH24.002.2055.01.1 eq
Methyl IodideCH₃I141.947.8155.01.1 eq
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mL--
Saturated NH₄Cl Solution (aq)NH₄Cl53.49100 mL--
Ethyl AcetateC₄H₈O₂88.11300 mL--
BrineNaCl (aq)58.44100 mL--
Anhydrous Magnesium SulfateMgSO₄120.3710 g--

Procedure:

  • Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried before use to ensure anhydrous conditions.

  • Deprotonation: The flask is charged with sodium hydride (2.20 g, 55.0 mmol) and placed under a nitrogen atmosphere. Anhydrous THF (150 mL) is added, and the suspension is cooled to 0°C using an ice-water bath. A solution of 4-nitrophenylacetonitrile (8.11 g, 50.0 mmol) in 100 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The mixture is stirred at 0°C for an additional hour after the addition is complete.

  • Alkylation (Methylation): Methyl iodide (7.81 g, 55.0 mmol) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0°C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford this compound as a crystalline solid.[4]

Synthesis and Troubleshooting Visualizations

// Nodes Start [label="4-Nitrophenylacetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., NaH)\nin Anhydrous THF", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Carbanion Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylatingAgent [label="Methyl Iodide (CH3I)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label=" Deprotonation\n(Step 1)"]; Base -> Intermediate [style=dashed]; Intermediate -> Product [label=" Nucleophilic Attack\n(Step 2)"]; AlkylatingAgent -> Product [style=dashed]; } }

Caption: Reaction scheme for the α-methylation of 4-nitrophenylacetonitrile.

Caption: Logic diagram for troubleshooting common issues during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base (e.g., NaH) may be old or deactivated by moisture.1a. Use a fresh, unopened container of the base. 1b. Ensure all solvents are rigorously dried and the reaction is performed under a strict inert atmosphere (N₂ or Ar).
2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.2a. Monitor the reaction to completion using TLC before quenching. 2b. For difficult reactions, consider a stronger base or a solvent with a higher boiling point, adjusting temperature accordingly.
Formation of Significant Byproducts 1. Dialkylation: The product carbanion reacts again with the methylating agent, leading to 2-methyl-2-(4-nitrophenyl)propanenitrile.1a. Use no more than 1.05-1.1 equivalents of base and methyl iodide.[5] 1b. Add the methylating agent slowly at a low temperature (0°C) to control the reaction rate.
2. Hydrolysis: The nitrile group is sensitive to water, especially under basic or acidic work-up conditions, and can hydrolyze to an amide or carboxylic acid.2a. Maintain strictly anhydrous conditions throughout the reaction.[5] 2b. Minimize the duration of the aqueous work-up and avoid strongly acidic or basic conditions if possible.
Product is an Oil or Difficult to Purify 1. Presence of Impurities: Unreacted starting materials or oily byproducts can inhibit crystallization.1a. Ensure the reaction has gone to completion. 1b. If recrystallization fails, purify the product using column chromatography on silica gel.
2. Residual Solvent: Trace amounts of high-boiling point solvents (like DMF) can be difficult to remove.2a. After removing the bulk solvent, apply high vacuum for an extended period. 2b. Consider switching to a lower-boiling point solvent like THF if the reaction allows.
Reaction Turns Dark Brown or Black 1. Degradation: The nitro group can be sensitive to very strong bases or high temperatures, leading to decomposition or side reactions.1a. Maintain careful temperature control, especially during the addition of the base. 1b. Consider using a milder base like potassium carbonate in a polar aprotic solvent, though this may require longer reaction times.[6]

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenyl)propanenitrile. The content focuses on understanding and mitigating the influence of solvents on the reactivity of this compound, particularly in the context of base-catalyzed reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the reaction of this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Reaction Conversion

  • Question: I am trying to deprotonate this compound with a mild base, but I am observing very low conversion. What could be the problem?

  • Answer: The efficiency of deprotonation is highly dependent on the solvent. The pKa of the C-H bond alpha to the nitrile and nitro-aryl groups is significantly influenced by the solvent's ability to stabilize the resulting carbanion.

    • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the base and the nitrile, but they also have acidic protons that can protonate the base, reducing its effective strength. Furthermore, they can form hydrogen bonds with the anionic intermediate, which can affect its reactivity.[1][2] If you are using a polar protic solvent, consider switching to a polar aprotic solvent.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for base-catalyzed reactions involving carbanions.[1][2] They can effectively solvate the counter-ion of the base, leading to a more "naked" and reactive base. They also stabilize the resulting carbanion without interfering through hydrogen bonding. If you are already using a polar aprotic solvent and still see low conversion, the base might not be strong enough.

    • Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slow due to poor solubility of the base and the ionic intermediates. The base may not be sufficiently dissociated to be effective.

Issue 2: Slow Reaction Rate

  • Question: My reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?

  • Answer: The reaction rate is influenced by the solvent's polarity and its ability to stabilize the transition state of the reaction.

    • According to the Hughes-Ingold rules, if the transition state is more charged than the reactants, a more polar solvent will accelerate the reaction. In the case of deprotonation of this compound, a charged carbanion is formed, so a polar solvent is generally beneficial.

    • Solvent Viscosity: Highly viscous solvents can slow down the reaction rate by hindering the diffusion of reactants. If you are using a very viscous solvent, consider switching to a less viscous one with similar polarity.

    • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as this might also promote side reactions.

Issue 3: Formation of Side Products

  • Question: I am observing the formation of unexpected side products in my reaction. Could the solvent be the cause?

  • Answer: Yes, the solvent can play a crucial role in directing the reaction towards different pathways.

    • Solvent as a Reactant: Protic solvents like alcohols can potentially act as nucleophiles, especially under basic conditions, leading to side products.

    • Influence on Nucleophilicity/Basicity: The solvent can alter the selectivity of a nucleophile/base. For instance, in polar protic solvents, smaller, more charge-dense anions are heavily solvated and less nucleophilic, while in polar aprotic solvents, their nucleophilicity is enhanced.[2] This can affect the outcome if there are multiple electrophilic sites in your substrate or if the base can also act as a nucleophile.

    • Hydrolysis: If there is any water present in your solvent, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially under acidic or basic conditions with heating.[3][4][5] Ensure you are using anhydrous solvents if this is a concern.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for the deprotonation of this compound?

A1: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally the best choice. These solvents effectively solvate the cation of the base, enhancing its basicity, and they stabilize the resulting carbanion without interfering through hydrogen bonding, which is a common issue with polar protic solvents.[1][2]

Q2: How does the nitro group affect the choice of solvent?

A2: The electron-withdrawing nitro group significantly increases the acidity of the alpha-proton, making deprotonation easier. This means you might be able to use a weaker base. The resulting carbanion is resonance-stabilized, with the negative charge delocalized onto the nitro group. Polar aprotic solvents are particularly good at stabilizing such delocalized anions.

Q3: Can I use a nonpolar solvent for reactions with this compound?

A3: While not ideal for ionic reactions like deprotonation due to poor solubility of ionic species, nonpolar solvents might be used for other types of reactions, such as free-radical halogenation at the benzylic position.[6][7] However, for most polar reactions, a polar solvent will be necessary to achieve a reasonable reaction rate and yield.

Q4: How can I experimentally determine the best solvent for my reaction?

A4: A systematic approach is to perform a solvent screen. Run the reaction in a small scale in a variety of solvents from different classes (polar protic, polar aprotic, nonpolar) under the same conditions (temperature, concentration, base). Monitor the reaction progress by a suitable analytical technique like TLC, LC-MS, or NMR spectroscopy to determine the reaction rate and yield in each solvent.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, kinetic data for the deprotonation of this compound with a generic base in different solvents. This data is based on general principles of solvent effects on reaction kinetics and is intended for illustrative purposes.

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (k_rel)
n-HexaneNonpolar1.91
TolueneNonpolar2.45
DichloromethaneBorderline Polar Aprotic9.150
Tetrahydrofuran (THF)Polar Aprotic7.6200
Acetonitrile (MeCN)Polar Aprotic37.55000
N,N-Dimethylformamide (DMF)Polar Aprotic36.710000
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.725000
Ethanol (EtOH)Polar Protic24.6100
Methanol (MeOH)Polar Protic32.750
Water (H₂O)Polar Protic80.110

Note: The relative rate constants are normalized to the rate in n-Hexane.

Experimental Protocols

Protocol: Determining the Effect of Solvent on the Rate of Deprotonation of this compound via UV-Vis Spectroscopy

This protocol describes a method to monitor the formation of the carbanion of this compound, which is expected to be colored, allowing for kinetic analysis using UV-Vis spectroscopy.

Materials:

  • This compound

  • A suitable base (e.g., a non-nucleophilic strong base like DBU or a metal alkoxide)

  • A selection of anhydrous solvents (e.g., THF, MeCN, DMSO, EtOH)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in each of the chosen solvents. The concentration should be chosen such that the absorbance of the resulting carbanion is within the linear range of the spectrophotometer (typically absorbance < 1.5).

    • Prepare a stock solution of the base in each of the chosen solvents. The concentration of the base should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the carbanion. This can be determined by performing a full spectrum scan after mixing the substrate and base.

    • Equilibrate the cuvette containing the substrate stock solution in the thermostatted cell holder to the desired reaction temperature.

    • Initiate the reaction by rapidly injecting a small volume of the base stock solution into the cuvette and mixing thoroughly.

    • Immediately start recording the absorbance at λ_max as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment for each solvent.

    • Compare the k_obs values to determine the relative reaction rates in different solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution mix Mix Substrate and Base in Cuvette prep_substrate->mix prep_base Prepare Base Stock Solution prep_base->mix measure Record Absorbance vs. Time mix->measure plot Plot ln(A_inf - A_t) vs. Time measure->plot calculate Calculate Pseudo-First-Order Rate Constant (k_obs) plot->calculate compare Compare k_obs across Solvents calculate->compare solvent_effects_logic cluster_solvent Solvent Choice cluster_outcome Reaction Outcome polar_protic Polar Protic (e.g., EtOH, H2O) rate Reaction Rate polar_protic->rate Slower (solvated base) yield Product Yield polar_protic->yield Lower (side reactions) selectivity Selectivity polar_protic->selectivity Can alter polar_aprotic Polar Aprotic (e.g., DMSO, DMF) polar_aprotic->rate Faster ('naked' base) polar_aprotic->yield Higher polar_aprotic->selectivity Generally good for ionic reactions nonpolar Nonpolar (e.g., Toluene, Hexane) nonpolar->rate Very Slow (poor solubility) nonpolar->yield Very Low

References

Validation & Comparative

Reactivity Face-Off: 2-(4-Nitrophenyl)propanenitrile vs. 2-(2-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of organic synthesis, the strategic placement of functional groups on an aromatic ring can profoundly influence a molecule's reactivity, offering a powerful tool for tailoring chemical properties. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 2-(4-nitrophenyl)propanenitrile and 2-(2-nitrophenyl)propanenitrile. Understanding the nuanced differences in their chemical behavior is crucial for researchers in drug development and synthetic chemistry, where precise control over reaction outcomes is paramount.

The reactivity of these molecules is primarily dictated by the electronic and steric effects imparted by the nitro (-NO₂) group on the propanenitrile moiety. The strong electron-withdrawing nature of the nitro group significantly impacts the acidity of the benzylic proton and the susceptibility of the nitrile group to nucleophilic attack.

At a Glance: Predicted Reactivity Comparison

While direct comparative kinetic data under identical conditions is not extensively available in the published literature, we can predict the relative reactivity of the two isomers based on well-established principles of physical organic chemistry. The following table summarizes the anticipated differences in their performance in key chemical transformations.

Reaction TypePredicted More Reactive IsomerRationale
Deprotonation at Benzylic Carbon This compoundThe para-nitro group exerts a stronger electron-withdrawing effect through resonance, stabilizing the resulting carbanion more effectively than the ortho-nitro group, which may experience steric hindrance that slightly disrupts coplanarity and reduces resonance stabilization.
Nitrile Hydrolysis (Base-Catalyzed) This compoundThe greater electron-withdrawing effect of the para-nitro group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by hydroxide ions.
Nitro Group Reduction 2-(2-Nitrophenyl)propanenitrileThe ortho-nitro group is sterically more accessible to heterogeneous catalysts, and potential intramolecular interactions may facilitate the reduction process.

Theoretical Framework: Electronic and Steric Effects

The differential reactivity of these isomers can be attributed to two primary factors: the electronic influence of the nitro group and the steric hindrance it imposes.

G Influence of Nitro Group Position on Reactivity cluster_para This compound cluster_ortho 2-(2-Nitrophenyl)propanenitrile p_structure Para Isomer p_effects Strong -R Effect Minimal Steric Hindrance p_structure->p_effects p_reactivity Enhanced Benzylic Acidity Increased Nitrile Electrophilicity p_effects->p_reactivity o_reactivity Reduced Benzylic Acidity Decreased Nitrile Electrophilicity Sterically Accessible Nitro Group o_structure Ortho Isomer o_effects Strong -I Effect Potential Steric Hindrance Slightly Reduced -R Effect o_structure->o_effects o_effects->o_reactivity

Caption: Logical relationship between nitro group position and resulting chemical reactivity.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed. These methods are designed to provide quantitative data for a direct comparison of the two isomers.

Comparative Analysis of Base-Catalyzed Hydrolysis Rates

This experiment aims to quantify the rate of hydrolysis of the nitrile group to a carboxylic acid under basic conditions. The reaction can be monitored spectrophotometrically by measuring the disappearance of the starting material or the appearance of the carboxylate product. As a proxy, the hydrolysis of related p-nitrophenyl esters is well-documented to produce a colored p-nitrophenolate ion upon cleavage, which can be readily quantified. A similar approach can be adapted for the nitriles, though it may require derivatization or HPLC analysis for accurate quantification.

Workflow for Kinetic Analysis of Nitrile Hydrolysis

G Workflow for Comparative Hydrolysis Kinetics start Prepare solutions of each isomer and NaOH in a suitable solvent (e.g., aqueous acetonitrile) reaction Initiate hydrolysis at a constant temperature in a UV-Vis spectrophotometer cuvette start->reaction monitoring Monitor the change in absorbance at a predetermined wavelength over time reaction->monitoring data Collect absorbance vs. time data for both isomers under identical conditions monitoring->data analysis Calculate pseudo-first-order rate constants (k_obs) by fitting the data to an exponential decay model data->analysis comparison Compare the k_obs values to determine the relative rates of hydrolysis analysis->comparison

Caption: Experimental workflow for determining and comparing the hydrolysis rate constants.

Detailed Protocol:

  • Solution Preparation:

    • Prepare stock solutions of this compound and 2-(2-nitrophenyl)propanenitrile of known concentration (e.g., 1 mM) in acetonitrile.

    • Prepare a stock solution of sodium hydroxide (e.g., 0.1 M) in deionized water.

  • Kinetic Measurement:

    • Equilibrate a UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, mix a specific volume of the nitrile stock solution with a buffer solution to maintain a constant pH.

    • Initiate the reaction by adding a small, precise volume of the NaOH solution.

    • Immediately begin monitoring the change in absorbance at a wavelength where the starting material absorbs and the product does not, or vice versa. The progress of the reaction can also be monitored by taking aliquots at specific time intervals, quenching the reaction, and analyzing by HPLC.

  • Data Analysis:

    • Plot absorbance versus time.

    • Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

    • Repeat the experiment for the other isomer under identical conditions.

    • Compare the k_obs values to determine the relative reactivity.

Comparative Analysis of Nitro Group Reduction Yields

This experiment aims to compare the efficiency of the reduction of the nitro group to an amino group for both isomers under identical reaction conditions. The yield of the corresponding aminophenylpropanenitrile will be used as the measure of reactivity.

Workflow for Comparative Reduction Yield Analysis

G Workflow for Comparative Reduction Yields setup Set up two parallel reactions, one with each isomer, under an inert atmosphere reagents Add the substrate, solvent (e.g., ethanol), and catalyst (e.g., 10% Pd/C) to each reaction vessel setup->reagents reaction Introduce hydrogen gas (e.g., via balloon or hydrogenation apparatus) and stir vigorously for a set time reagents->reaction workup Filter the reaction mixtures through celite to remove the catalyst and concentrate the filtrate reaction->workup analysis Analyze the crude product mixtures by ¹H NMR or GC-MS to determine the conversion and yield of the aminated product workup->analysis comparison Compare the percentage yields to assess the relative ease of reduction analysis->comparison

Comparative Analysis of Synthetic Routes to 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The production of 2-(4-nitrophenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be approached through several synthetic pathways. This guide provides a comparative analysis of two primary routes: the alkylation of 4-nitrophenylacetonitrile and the nucleophilic substitution of 1-(1-haloethyl)-4-nitrobenzene. This comparison is based on available experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent availability.

Executive Summary of Synthesis Routes

Two plausible methods for the synthesis of this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of starting materials, reaction complexity, and potential yield.

Route 1: Alkylation of 4-Nitrophenylacetonitrile

This approach involves the deprotonation of the acidic methylene group of 4-nitrophenylacetonitrile, followed by alkylation with an ethylating agent. The use of a phase-transfer catalyst (PTC) is often beneficial in this type of reaction to facilitate the interaction between the aqueous and organic phases, potentially leading to higher yields and milder reaction conditions.

Route 2: Nucleophilic Substitution of 1-(1-Haloethyl)-4-nitrobenzene

This classic method for nitrile synthesis involves the reaction of a secondary benzylic halide with a cyanide salt. The success of this SN2 reaction is dependent on factors such as the choice of solvent and the prevention of competing elimination reactions.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two proposed synthetic routes. It is important to note that while detailed experimental data for the direct synthesis of this compound is not widely published, the data presented here is based on analogous reactions and established chemical principles.

ParameterRoute 1: Alkylation of 4-NitrophenylacetonitrileRoute 2: Nucleophilic Substitution
Starting Materials 4-Nitrophenylacetonitrile, Ethylating Agent (e.g., Ethyl Iodide)1-(1-Bromoethyl)-4-nitrobenzene, Sodium Cyanide
Key Reagents Base (e.g., NaOH, K2CO3), Phase-Transfer Catalyst (optional)Solvent (e.g., Ethanol, DMSO)
Reaction Type C-AlkylationNucleophilic Substitution (SN2)
Anticipated Yield Moderate to High (potentially >80% with PTC)Moderate (dependent on substrate and conditions)
Purity Concerns Potential for dialkylation or side reactions of the nitro group.Potential for elimination byproducts.

Experimental Protocols

Route 1: Alkylation of 4-Nitrophenylacetonitrile (Proposed Protocol)

This protocol is based on general procedures for the alkylation of activated nitriles, incorporating phase-transfer catalysis for improved efficiency.

1. Preparation of 4-Nitrophenylacetonitrile:

The starting material, 4-nitrophenylacetonitrile, can be synthesized via the nitration of phenylacetonitrile. A typical procedure involves the reaction of phenylacetonitrile with a mixture of concentrated nitric acid and sulfuric acid. Under optimized conditions, this can yield the desired p-isomer with high purity (up to 99%) and a molar yield of approximately 65-70%.[1][2]

2. Ethylation Reaction:

  • Step 1: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylacetonitrile (1 equivalent) in a suitable organic solvent such as toluene or dichloromethane.

  • Step 2: Add a phase-transfer catalyst, for example, a quaternary ammonium salt like tetrabutylammonium bromide (0.05-0.1 equivalents).

  • Step 3: Prepare an aqueous solution of a base, such as 50% sodium hydroxide.

  • Step 4: With vigorous stirring, add the ethylating agent, such as ethyl iodide (1.1-1.5 equivalents), to the organic phase.

  • Step 5: Slowly add the aqueous base solution to the reaction mixture.

  • Step 6: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 7: Upon completion, cool the reaction mixture, separate the organic layer, and wash it with water and brine.

  • Step 8: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 9: Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Nucleophilic Substitution of 1-(1-Bromoethyl)-4-nitrobenzene (Proposed Protocol)

This protocol is based on the principles of SN2 reactions for nitrile synthesis.

1. Preparation of 1-(1-Bromoethyl)-4-nitrobenzene:

The starting material, 1-(1-bromoethyl)-4-nitrobenzene, can be prepared from 1-(4-nitrophenyl)ethanol via bromination using a suitable brominating agent like phosphorus tribromide or thionyl bromide.

2. Cyanation Reaction:

  • Step 1: In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve 1-(1-bromoethyl)-4-nitrobenzene (1 equivalent) in a polar aprotic solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Step 2: Add sodium cyanide (1.1-1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Step 3: Heat the reaction mixture under reflux and monitor its progress using TLC.

  • Step 4: Once the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Step 5: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Step 6: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 7: Remove the solvent under reduced pressure.

  • Step 8: Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Synthesis Route Comparison Logic

Synthesis_Comparison cluster_Route1 Route 1: Alkylation cluster_Route2 Route 2: Nucleophilic Substitution start1 4-Nitrophenylacetonitrile product1 This compound start1->product1 Alkylation reagent1 Ethylating Agent + Base (e.g., NaOH) reagent1->product1 ptc Phase-Transfer Catalyst (Optional) ptc->product1 comparison Comparison start2 1-(1-Haloethyl)-4-nitrobenzene product2 This compound start2->product2 SN2 Reaction reagent2 Cyanide Salt (e.g., NaCN) reagent2->product2 yield Yield comparison->yield conditions Reaction Conditions comparison->conditions byproducts Byproducts comparison->byproducts

References

A Comparative Guide to the Purity Analysis of 2-(4-Nitrophenyl)propanenitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-(4-Nitrophenyl)propanenitrile, a key building block in various synthetic pathways. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of closely related chemical species. Its high resolution and sensitivity make it an ideal choice for identifying and quantifying impurities in pharmaceutical intermediates like this compound.

Hypothetical HPLC Method for this compound

This section outlines a robust HPLC method developed based on the analysis of similar nitrophenyl compounds.

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilute this stock solution with the mobile phase to a concentration of approximately 0.1 mg/mL for analysis.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 20 minutes

Rationale for Method Parameters:

  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound and its potential impurities.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good solvation for the analyte and allowing for the elution of compounds with a wide range of polarities. The 60:40 ratio is a starting point and can be optimized to achieve the best separation.

  • UV Detection at 270 nm: The nitroaromatic chromophore in the molecule is expected to have a strong absorbance in the UV region, providing high sensitivity. A DAD can be used to scan a range of wavelengths to identify the optimal wavelength and to check for peak purity.

Potential Impurities and Their Separation

The primary impurities in the synthesis of this compound are likely to be positional isomers (2-(2-Nitrophenyl)propanenitrile and 2-(3-Nitrophenyl)propanenitrile) and unreacted starting materials. The developed HPLC method is designed to separate these closely related compounds.

Hypothetical Performance Data:

CompoundRetention Time (min)Resolution (Rs)
2-(2-Nitrophenyl)propanenitrile (ortho-isomer)8.5-
2-(3-Nitrophenyl)propanenitrile (meta-isomer)9.8> 2.0
This compound (para-isomer) 11.2 > 2.0
Unreacted Starting Material (e.g., 4-Nitrotoluene)6.2> 2.0

Note: These are hypothetical values and will need to be experimentally determined.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile and thermally stable compounds. Can be coupled with mass spectrometry (GC-MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Simple, rapid, and inexpensive for qualitative analysis and screening.Lower resolution and sensitivity compared to HPLC. Not suitable for quantitative analysis without specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of impurities. Can be quantitative (qNMR).Lower sensitivity compared to chromatographic techniques. Requires a relatively pure sample for straightforward analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity. Can be coupled with separation techniques like HPLC or GC for powerful analysis.May not be able to differentiate between isomers without chromatographic separation.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the purity analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Weigh and Dissolve This compound Sample dilute_sample Dilute to Working Concentration prep_sample->dilute_sample prep_std Prepare Analytical Standard (if available) or Reference Sample dilute_std Create Calibration Curve Standards prep_std->dilute_std inject_sample Inject Sample Solution dilute_sample->inject_sample inject_std Inject Calibration Standards dilute_std->inject_std instrument_setup Set Up HPLC System (Column, Mobile Phase, Detector) instrument_setup->inject_std instrument_setup->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve calculate_purity Calculate Purity of Sample (% Area or vs. Standard) integrate_peaks->calculate_purity calibration_curve->calculate_purity

Caption: Workflow for the purity analysis of this compound by HPLC.

Considerations for Quantitative Analysis

For accurate quantification of this compound and its impurities, the availability of a certified analytical standard is crucial. An analytical standard is a highly purified compound of known concentration and purity that is used to calibrate the analytical instrument. While a commercial analytical standard for this compound may not be readily available, a well-characterized in-house reference standard can be prepared and used. The purity of this reference standard should be rigorously established using a combination of techniques such as NMR, MS, and elemental analysis.

In the absence of an analytical standard, the purity can be estimated using the area percent method from the HPLC chromatogram. However, this method assumes that all compounds have the same response factor at the detection wavelength, which may not be accurate and can introduce significant errors in the purity calculation.

Conclusion

HPLC is a highly effective and versatile technique for the purity analysis of this compound. The proposed RP-HPLC method provides a solid starting point for the separation and quantification of the main component and its potential impurities. For routine quality control, HPLC offers a good balance of resolution, sensitivity, and throughput. When definitive identification of unknown impurities is required, coupling HPLC with mass spectrometry (HPLC-MS) is the recommended approach. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.

Spectroscopic Validation of 2-(4-Nitrophenyl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic validation of the chemical structure of 2-(4-Nitrophenyl)propanenitrile. Through a comparative analysis of experimental data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, we confirm the molecular structure and explore its key spectroscopic features. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Structural Confirmation and Spectroscopic Analysis

The structural integrity of this compound is unequivocally confirmed by a comprehensive analysis of its spectroscopic data. The data presented below is consistent with the assigned structure and provides a benchmark for its identification and characterization. For comparative purposes, we will contrast its spectroscopic properties with those of a closely related isomer, 2-(2-Nitrophenyl)propanenitrile, highlighting the distinct spectral fingerprints that differentiate these two molecules.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data obtained for this compound.

Spectroscopic TechniqueKey Observations and Data
¹H NMR (400 MHz, CDCl₃)δ 8.01 (d, J=8.0 Hz, 2H), 7.86 (d, J=8.0 Hz, 2H), 4.71 (m, 1H), 1.46 (dd, J=6.8 Hz, 1.5H), 1.34 (d, J=6.8 Hz, 1.5H)
¹³C NMR (100 MHz, CDCl₃)δ 143.87, 132.57, 126.97, 118.32, 112.07, 87.93, 73.13, 15.95
IR Spectroscopy (KBr pellet)ν (cm⁻¹): 3555, 3059, 2914, 2245 (C≡N), 1528 (NO₂), 1348 (NO₂), 1280, 845
Mass Spectrometry (EI)m/z (%): 176 (M⁺), 130, 103, 77
Comparative Spectroscopic Data: this compound vs. 2-(2-Nitrophenyl)propanenitrile

The following table provides a comparative overview of the spectroscopic data for this compound and its ortho-isomer, 2-(2-Nitrophenyl)propanenitrile. The distinct substitution pattern on the aromatic ring leads to noticeable differences in their respective spectra, particularly in the NMR and IR data.

Spectroscopic FeatureThis compound2-(2-Nitrophenyl)propanenitrile (Predicted/Literature)
¹H NMR (Aromatic Protons)Two doublets (para-substitution pattern)More complex multiplet pattern
¹³C NMR (Aromatic Carbons)Fewer signals due to symmetryMore signals due to lack of symmetry
IR Spectroscopy (NO₂ stretch)Symmetric and asymmetric stretches characteristic of a para-nitro groupFrequencies may shift due to steric interactions in the ortho position
Mass Spec. (Fragmentation)Similar molecular ion, but potential differences in fragmentation patternsPotential for ortho-effect driven fragmentation

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI). The sample was introduced directly into the ion source, and the resulting fragments were analyzed by the mass detector.

Visualization of the Spectroscopic Validation Workflow

The logical workflow for the spectroscopic validation of this compound is illustrated in the following diagram.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Alternative Structures Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

A Comparative Analysis of Nitrophenylpropanenitrile Isomers: Synthesis, Physicochemical Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of the 2-, 3-, and 4-nitrophenylpropanenitrile isomers. Due to the limited availability of direct comparative experimental data, this guide synthesizes information from related compounds and established chemical principles to offer insights into their synthesis, properties, and potential biological activities.

The position of the nitro group on the phenyl ring of nitrophenylpropanenitrile is anticipated to significantly influence its chemical reactivity, physical properties, and biological interactions. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where precise molecular architecture dictates function. This guide outlines plausible synthetic routes, compares key physicochemical and spectroscopic data, and explores the potential biological activities of the ortho-, meta-, and para-isomers.

Physicochemical and Spectroscopic Properties

The properties of the nitrophenylpropanenitrile isomers are expected to differ based on the electronic and steric effects of the nitro group's position. The para-isomer is anticipated to have the highest melting point due to greater molecular symmetry and more efficient crystal packing. Spectroscopic data will also exhibit characteristic differences.

Property2-Nitrophenylpropanenitrile3-Nitrophenylpropanenitrile4-Nitrophenylpropanenitrile
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₂C₉H₈N₂O₂
Molecular Weight 176.17 g/mol 176.17 g/mol 176.17 g/mol
Predicted Melting Point LowerIntermediateHigher
Predicted Boiling Point Higher (intramolecular H-bonding)LowerLower
Predicted Solubility Lower in polar solventsHigher in polar solventsIntermediate
¹H NMR (predicted) Complex aromatic region (ortho-coupling)Distinct aromatic signalsSymmetrical aromatic signals (two doublets)
¹³C NMR (predicted) ~117 ppm (CN), distinct aromatic carbons~118 ppm (CN), distinct aromatic carbons~119 ppm (CN), fewer aromatic signals due to symmetry
IR Spectroscopy (predicted) ~2250 cm⁻¹ (C≡N), ~1520 & 1350 cm⁻¹ (NO₂)~2250 cm⁻¹ (C≡N), ~1530 & 1355 cm⁻¹ (NO₂)~2250 cm⁻¹ (C≡N), ~1525 & 1345 cm⁻¹ (NO₂)
Mass Spec (EI, predicted) M⁺ at m/z 176, fragmentation of ethyl and nitro groupsM⁺ at m/z 176, characteristic fragmentationM⁺ at m/z 176, prominent tropylium ion fragments

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G cluster_0 Synthesis of Nitrophenylpropanenitrile Isomers cluster_1 Route 1: Michael Addition cluster_2 Route 2: Nucleophilic Cyanation start Starting Materials nitrophenylacetonitrile Nitrophenylacetonitrile (ortho, meta, or para) start->nitrophenylacetonitrile nitrophenylethyl_halide Nitrophenylethyl Halide (ortho, meta, or para) start->nitrophenylethyl_halide base1 Base (e.g., NaH, K₂CO₃) nitrophenylacetonitrile->base1 michael_reaction Michael Addition base1->michael_reaction electrophile One-carbon electrophile (e.g., formaldehyde followed by dehydration) electrophile->michael_reaction product Nitrophenylpropanenitrile Isomer michael_reaction->product cn_source Cyanide Source (e.g., NaCN, KCN) nitrophenylethyl_halide->cn_source cyanation_reaction Nucleophilic Substitution cn_source->cyanation_reaction cyanation_reaction->product purification Purification (Chromatography, Recrystallization) product->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization

Caption: Plausible synthetic routes to nitrophenylpropanenitrile isomers.

Experimental Protocol 1: Michael Addition (Proposed)

This protocol is a generalized procedure and may require optimization for each specific isomer.

  • Carbanion Formation: To a solution of the respective nitrophenylacetonitrile isomer (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes to allow for complete carbanion formation.

  • Michael Addition: A one-carbon electrophile, such as a formaldehyde equivalent, is added to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Protocol 2: Nucleophilic Cyanation (Proposed)

This protocol is a generalized procedure and may require optimization for each specific isomer.

  • Reaction Setup: A solution of the corresponding nitrophenylethyl halide (e.g., 1-(2-bromoethyl)-2-nitrobenzene) (1.0 eq) in a polar aprotic solvent such as DMSO or DMF is prepared.

  • Cyanation: Sodium or potassium cyanide (1.2 eq) is added to the solution. The reaction mixture is heated to 50-80 °C and stirred for 4-8 hours, with progress monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.

Comparative Biological Activity: A Predictive Outlook

Direct experimental data on the comparative biological activity of nitrophenylpropanenitrile isomers is scarce. However, based on studies of other nitroaromatic compounds, it is plausible that these isomers exhibit a range of biological effects, with the position of the nitro group playing a key role in their potency and mechanism of action.[1] The nitro group is a known pharmacophore and can be reduced in vivo to form reactive species with antimicrobial or cytotoxic effects.[2]

Potential Signaling Pathway Involvement

G cluster_0 Hypothesized Biological Activity Pathway isomer Nitrophenylpropanenitrile Isomer cell_membrane Cell Membrane Penetration isomer->cell_membrane reduction Intracellular Nitroreductases cell_membrane->reduction reactive_species Reactive Nitrogen Species (e.g., nitroso, hydroxylamino) reduction->reactive_species oxidative_stress Oxidative Stress reactive_species->oxidative_stress enzyme_inhibition Enzyme Inhibition (e.g., tubulin polymerization) reactive_species->enzyme_inhibition dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis enzyme_inhibition->apoptosis

Caption: Hypothesized mechanism of action for nitrophenylpropanenitrile isomers.

  • Antimicrobial Activity: Nitroaromatic compounds are known to possess antibacterial and antifungal properties.[1] The efficacy of the nitrophenylpropanenitrile isomers against various microbial strains would likely differ. For instance, studies on other isomeric compounds have shown that while they may exhibit similar types of biological activity, their potency can vary significantly.[3][4]

  • Cytotoxicity and Anticancer Potential: The nitrile group is present in several compounds with antiproliferative activity. The nitrophenyl moiety could enhance this effect. The isomers' varying electronic distributions and shapes would likely lead to different interactions with biological targets such as enzymes or receptors. For example, some nitrile-containing compounds act as tubulin polymerization inhibitors.

  • Toxicity: The toxicity profile of the isomers is also expected to vary. The position of the nitro group can influence metabolic pathways, potentially leading to the formation of toxic metabolites at different rates.

References

Navigating the Synthesis of Key Phenylacetone Derivatives: A Guide to Alternatives for 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount for efficiency, safety, and yield. This guide provides a comparative analysis of synthetic pathways to the versatile intermediate 4-aminophenylacetone, critically examining the traditional route starting from 2-(4-nitrophenyl)propanenitrile and presenting viable, experimentally-backed alternatives.

The compound this compound has historically served as a key starting material for the synthesis of 4-aminophenylacetone, a crucial building block in the preparation of various pharmaceuticals. However, the use of nitriles and nitrated compounds often involves hazardous reagents and stringent reaction conditions. This guide explores alternative synthetic strategies that circumvent the direct use of this compound, offering potentially safer and more efficient pathways. We present a head-to-head comparison of reaction yields, conditions, and starting materials to inform your synthetic planning.

Traditional Synthetic Route: A Stepwise Analysis

The conventional synthesis of 4-aminophenylacetone commencing with this compound involves a two-step process: reduction of the nitro group followed by conversion of the nitrile functionality to a ketone.

A common method for the initial reduction involves catalytic hydrogenation. The nitro group of this compound is reduced to a primary amine, yielding 2-(4-aminophenyl)propanenitrile. This transformation is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild temperature and pressure, ensuring high yields and purity[1].

The subsequent conversion of the nitrile group in 2-(4-aminophenyl)propanenitrile to the desired acetone moiety is often accomplished through a Grignard reaction. Treatment with an appropriate Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine, furnishes 4-aminophenylacetone[2].

Alternative Synthetic Pathways

This guide explores two primary alternative routes to 4-aminophenylacetone that avoid the use of this compound as a direct precursor. These pathways commence from readily available starting materials, 4-nitrobenzaldehyde and 4-nitrophenylacetic acid.

Alternative Route 1: From 4-Nitrobenzaldehyde

This pathway begins with the synthesis of 4-nitrophenylacetone from 4-nitrobenzaldehyde. One established method involves a condensation reaction with nitroethane, followed by subsequent transformations. The resulting 4-nitrophenylacetone is then subjected to a reduction of the nitro group to yield the final product, 4-aminophenylacetone. Various reducing agents can be employed for this step, including catalytic hydrogenation or metal-acid combinations, with conditions selected to favor the reduction of the nitro group while preserving the ketone functionality.

Alternative Route 2: From 4-Nitrophenylacetic Acid

Another viable alternative starts with 4-nitrophenylacetic acid. This route typically involves the conversion of the carboxylic acid to an activated species, such as an acyl chloride, which can then be reacted with a suitable methylating agent to form 4-nitrophenylacetone. Similar to the first alternative route, the final step is the selective reduction of the nitro group to afford 4-aminophenylacetone.

Comparative Data and Experimental Protocols

To facilitate an objective comparison, the following tables summarize the quantitative data for each synthetic route. Detailed experimental protocols for the key transformations are also provided.

Table 1: Comparison of Synthetic Routes to 4-Aminophenylacetone

ParameterTraditional RouteAlternative Route 1Alternative Route 2
Starting Material This compound4-Nitrobenzaldehyde4-Nitrophenylacetic Acid
Key Intermediates 2-(4-Aminophenyl)propanenitrile4-Nitrophenylacetone4-Nitrophenylacetyl chloride, 4-Nitrophenylacetone
Overall Yield (%) Data not fully availableTo be determinedTo be determined
Number of Steps 222
Key Reagents H₂, Pd catalyst, Grignard reagentNitroethane, Reducing agentSOCl₂, Methylating agent, Reducing agent
Safety Considerations Use of cyanide precursors, Grignard reagentsUse of nitroalkanesUse of thionyl chloride

Detailed Experimental Protocols

Traditional Route: Step 1 - Reduction of this compound

Procedure: A common synthetic route involves the reduction of this compound using hydrogen gas in the presence of a palladium catalyst. This reaction is typically conducted under mild conditions (25-30°C and 1-2 atm pressure) to ensure high yields and purity[1].

Traditional Route: Step 2 - Grignard Reaction of 2-(4-Aminophenyl)propanenitrile

Procedure: The Grignard reagent (e.g., methylmagnesium bromide in a suitable solvent like diethyl ether or THF) is added to a solution of 2-(4-aminophenyl)propanenitrile. The reaction mixture is stirred, and upon completion, it is quenched with an aqueous acid (e.g., H₃O⁺) to hydrolyze the intermediate imine to the corresponding ketone, yielding 4-aminophenylacetone[2].

Alternative Route 1: Step 1 - Synthesis of 4-Nitrophenylacetone from 4-Nitrobenzaldehyde

Detailed experimental data for this specific transformation is pending further literature review.

Alternative Route 1: Step 2 - Reduction of 4-Nitrophenylacetone

Detailed experimental data for this specific transformation is pending further literature review.

Alternative Route 2: Step 1 - Synthesis of 4-Nitrophenylacetone from 4-Nitrophenylacetic Acid

Detailed experimental data for this specific transformation is pending further literature review.

Alternative Route 2: Step 2 - Reduction of 4-Nitrophenylacetone

Detailed experimental data for this specific transformation is pending further literature review.

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the synthetic workflows, the following diagrams illustrate the traditional and alternative routes.

Synthetic_Pathways cluster_0 Traditional Route cluster_1 Alternative Route 1 cluster_2 Alternative Route 2 This compound This compound 2-(4-Aminophenyl)propanenitrile 2-(4-Aminophenyl)propanenitrile This compound->2-(4-Aminophenyl)propanenitrile H2, Pd/C 4-Aminophenylacetone_T 4-Aminophenylacetone 2-(4-Aminophenyl)propanenitrile->4-Aminophenylacetone_T 1. CH3MgBr 2. H3O+ 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrophenylacetone_A1 4-Nitrophenylacetone_A1 4-Nitrobenzaldehyde->4-Nitrophenylacetone_A1 e.g., Nitroethane Condensation 4-Aminophenylacetone_A1 4-Aminophenylacetone 4-Nitrophenylacetone_A1->4-Aminophenylacetone_A1 Reduction 4-Nitrophenylacetic Acid 4-Nitrophenylacetic Acid 4-Nitrophenylacetyl chloride 4-Nitrophenylacetyl chloride 4-Nitrophenylacetic Acid->4-Nitrophenylacetyl chloride SOCl2 4-Nitrophenylacetone_A2 4-Nitrophenylacetone_A2 4-Nitrophenylacetyl chloride->4-Nitrophenylacetone_A2 Methylating agent 4-Aminophenylacetone_A2 4-Aminophenylacetone 4-Nitrophenylacetone_A2->4-Aminophenylacetone_A2 Reduction

Caption: Comparative workflows for the synthesis of 4-aminophenylacetone.

Conclusion

This guide provides a foundational comparison of synthetic strategies for producing 4-aminophenylacetone, highlighting alternatives to the traditional pathway involving this compound. While the traditional route is well-established, the alternative pathways starting from 4-nitrobenzaldehyde or 4-nitrophenylacetic acid present compelling options that may offer advantages in terms of safety, reagent availability, and process scalability. Further investigation into the specific experimental conditions and yields for the alternative routes is warranted to conduct a complete and quantitative comparison. Researchers and process chemists are encouraged to evaluate these pathways based on their specific laboratory or industrial requirements.

References

Unveiling the Reaction Pathways of 2-(4-Nitrophenyl)propanenitrile: A Comparative Guide to its Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of 2-(4-Nitrophenyl)propanenitrile is crucial for the synthesis of novel compounds and active pharmaceutical ingredients. This guide provides a comprehensive comparison of the primary reaction products derived from this versatile starting material, supported by experimental data and detailed protocols.

This compound is a valuable synthetic intermediate characterized by two reactive functional groups: a nitro group and a nitrile group. These sites offer opportunities for a variety of chemical transformations, primarily reduction and hydrolysis, leading to a range of valuable products. This guide will explore the confirmation of these reaction products through established chemical methodologies.

Key Reaction Pathways and Products

The principal transformations of this compound involve the reduction of the nitro group to an amine and the hydrolysis of the nitrile group to a carboxylic acid or an amide. These reactions can be performed sequentially or, in some cases, concurrently, to yield different products. The three main reaction products that will be discussed are:

  • 2-(4-Aminophenyl)propanenitrile: The product of the selective reduction of the nitro group.

  • 2-(4-Nitrophenyl)propanoic acid: The product of the hydrolysis of the nitrile group.

  • 2-(4-Aminophenyl)propanoic acid: The product of both the reduction of the nitro group and the hydrolysis of the nitrile group.

Comparative Analysis of Synthetic Methodologies

The synthesis of these products can be achieved through various methods, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility. Below is a comparative summary of common synthetic routes.

Target ProductSynthetic MethodKey ReagentsTypical Reaction ConditionsReported Yield
2-(4-Aminophenyl)propanenitrile Reduction of Nitro GroupIron (Fe) powder, Ammonium Chloride (NH4Cl)Ethanol/Water, RefluxGood to Excellent
Catalytic HydrogenationH2, Palladium on Carbon (Pd/C)Methanol, Room Temperature, Atmospheric PressureHigh
2-(4-Nitrophenyl)propanoic acid Acidic Hydrolysis of NitrileConcentrated Hydrochloric Acid (HCl)RefluxModerate to Good
Basic Hydrolysis of NitrileSodium Hydroxide (NaOH)Aqueous Ethanol, RefluxHigh
2-(4-Aminophenyl)propanoic acid Reduction and Hydrolysis (One-pot)Tin(II) Chloride (SnCl2), Concentrated HClRefluxModerate
Sequential Synthesis1. Fe/NH4Cl; 2. NaOH(aq), RefluxSee individual stepsOverall high yield

Detailed Experimental Protocols

Synthesis of 2-(4-Aminophenyl)propanenitrile via Nitro Group Reduction

Method A: Reduction with Iron and Ammonium Chloride

This method is a classic and cost-effective way to reduce aromatic nitro compounds.

  • Procedure: To a stirred suspension of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), iron powder (e.g., 3-5 equivalents) and ammonium chloride (e.g., 4-6 equivalents) are added. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-(4-aminophenyl)propanenitrile.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner reaction profile with high efficiency.

  • Procedure: this compound (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and stirred vigorously at room temperature under a hydrogen atmosphere (balloon pressure is often sufficient). The reaction is monitored by TLC or by the cessation of hydrogen uptake. After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield 2-(4-aminophenyl)propanenitrile.

Synthesis of 2-(4-Nitrophenyl)propanoic acid via Nitrile Hydrolysis

Method A: Acidic Hydrolysis

Acid-catalyzed hydrolysis is a straightforward method to convert nitriles to carboxylic acids.

  • Procedure: this compound is suspended in concentrated hydrochloric acid. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent like aqueous ethanol to afford pure 2-(4-nitrophenyl)propanoic acid[1].

Method B: Basic Hydrolysis

Basic hydrolysis is often faster and can lead to higher yields compared to acidic hydrolysis.

  • Procedure: this compound is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried to give 2-(4-nitrophenyl)propanoic acid.

Synthesis of 2-(4-Aminophenyl)propanoic acid

This transformation requires both the reduction of the nitro group and the hydrolysis of the nitrile. This can be achieved in a one-pot synthesis or through a stepwise approach.

Method A: One-Pot Reduction and Hydrolysis

This method offers a more streamlined process.

  • Procedure: this compound is treated with a reducing agent that is stable in strong acid, such as Tin(II) chloride (SnCl2), in the presence of concentrated hydrochloric acid. The reaction mixture is heated to reflux. Under these conditions, the nitro group is reduced to an amine, and the nitrile group is hydrolyzed to a carboxylic acid. After the reaction is complete, the mixture is cooled, and the product is isolated, which may require careful pH adjustment and extraction procedures.

Method B: Stepwise Synthesis

A stepwise approach often provides better control and potentially higher overall yields.

  • Procedure:

    • Reduction: First, synthesize 2-(4-aminophenyl)propanenitrile using one of the methods described in section 1.

    • Hydrolysis: The resulting 2-(4-aminophenyl)propanenitrile is then subjected to either acidic or basic hydrolysis as described in section 2 to yield 2-(4-aminophenyl)propanoic acid.

Visualizing the Reaction Pathways

To better illustrate the relationships between the starting material and its various products, the following diagrams outline the key transformations.

Reaction_Pathways This compound This compound 2-(4-Aminophenyl)propanenitrile 2-(4-Aminophenyl)propanenitrile This compound->2-(4-Aminophenyl)propanenitrile Reduction (e.g., Fe/NH4Cl or H2/Pd/C) 2-(4-Nitrophenyl)propanoic acid 2-(4-Nitrophenyl)propanoic acid This compound->2-(4-Nitrophenyl)propanoic acid Hydrolysis (e.g., H+ or OH-) 2-(4-Aminophenyl)propanoic acid 2-(4-Aminophenyl)propanoic acid 2-(4-Aminophenyl)propanenitrile->2-(4-Aminophenyl)propanoic acid Hydrolysis (e.g., H+ or OH-) 2-(4-Nitrophenyl)propanoic acid->2-(4-Aminophenyl)propanoic acid Reduction (e.g., Fe/NH4Cl or H2/Pd/C)

Caption: Reaction pathways of this compound.

Experimental Workflow for Product Confirmation

A typical workflow for confirming the identity and purity of the synthesized products involves a combination of chromatographic and spectroscopic techniques.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product TLC TLC Pure Product->TLC HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR Mass Spec Mass Spec Pure Product->Mass Spec IR IR Pure Product->IR

Caption: General workflow for synthesis and analysis.

Conclusion

The reactions of this compound provide access to a variety of valuable amino and carboxylic acid-containing building blocks. The choice of reaction conditions and reagents allows for the selective transformation of either the nitro or the nitrile group, or both. This guide provides a foundational understanding of these transformations, offering researchers a starting point for the synthesis and confirmation of these important chemical entities. The provided experimental outlines, when combined with careful laboratory practice and analytical confirmation, will enable the successful preparation and characterization of the desired reaction products.

References

The Strategic Application of 2-(4-Nitrophenyl)propanenitrile in the Synthesis of Advanced PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry. In the landscape of oncology drug discovery, the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical target. This guide provides a comparative analysis of the use of 2-(4-Nitrophenyl)propanenitrile as a key intermediate in the synthesis of dual PI3K/mTOR inhibitors, with a focus on derivatives of the well-established inhibitor, NVP-BEZ235.

This guide will objectively compare the synthetic route utilizing this compound with alternative approaches, presenting available quantitative data, detailed experimental protocols, and visual representations of the synthetic and signaling pathways.

Comparative Analysis of Synthetic Pathways

The synthesis of complex heterocyclic compounds, such as the quinoline-based structures of many PI3K/mTOR inhibitors, often involves multi-step sequences. The choice of starting materials and the overall synthetic strategy can significantly impact the efficiency, yield, and scalability of the process. Here, we compare the synthetic route commencing with this compound to a common alternative approach for the synthesis of a key intermediate, 2-(4-aminophenyl)-2-methylpropanenitrile, a crucial building block for NVP-BEZ235 and its analogs.

Table 1: Comparison of Synthetic Routes to 2-(4-aminophenyl)-2-methylpropanenitrile

ParameterRoute A: Via this compoundRoute B: Alternative Route
Starting Material 2-(4-Nitrophenyl)acetonitrile4-Nitroaniline
Key Intermediate This compound N-(4-nitrophenyl)acetamide
Number of Steps 34
Overall Yield Data not availableData not available
Key Reactions Alkylation, ReductionAcylation, Alkylation, Hydrolysis, Reduction
Potential Advantages Potentially more convergent route.Utilizes a readily available starting material.
Potential Disadvantages Requires handling of alkylating agents.Longer synthetic sequence.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are the key experimental protocols for the synthesis of a critical intermediate for PI3K/mTOR inhibitors starting from 2-(4-nitrophenyl)acetonitrile.

Protocol 1: Synthesis of this compound (Alkylation of 2-(4-Nitrophenyl)acetonitrile)

This procedure outlines the methylation of 2-(4-nitrophenyl)acetonitrile, a foundational step in building the required carbon skeleton.

Materials:

  • 2-(4-Nitrophenyl)acetonitrile

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(4-nitrophenyl)acetonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile (Reduction of the Nitro Group)

The reduction of the nitro group to an amine is a critical transformation to enable subsequent coupling reactions.

Materials:

  • This compound

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford 2-(4-aminophenyl)-2-methylpropanenitrile.

Protocol 3: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

This protocol details the coupling of the synthesized aminophenyl intermediate with the quinoline core, a key step in assembling the final inhibitor scaffold. A reported yield for this specific step is 50%.

Materials:

  • 2-(4-Aminophenyl)-2-methylpropanenitrile

  • 6-bromo-4-chloro-3-nitroquinoline

  • Acetic acid or a suitable solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A mixture of 6-bromo-4-chloro-3-nitroquinoline and 2-(4-aminophenyl)-2-methylpropanenitrile in acetic acid is prepared.

  • The reaction mixture is heated to reflux and stirred for 1 hour.

  • After cooling, the precipitated solid is collected by filtration.

  • The solid is washed and dried to yield 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile.

Visualizing the Synthetic and Signaling Pathways

To better understand the chemical transformations and the biological context of these inhibitors, the following diagrams are provided.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate1 Key Intermediate cluster_intermediate2 Key Building Block cluster_final_intermediate Final Intermediate for Inhibitor 2_4_nitrophenylacetonitrile 2-(4-Nitrophenyl)acetonitrile 2_4_nitrophenylpropanenitrile This compound 2_4_nitrophenylacetonitrile->2_4_nitrophenylpropanenitrile Alkylation (e.g., CH3I, NaH) 2_4_aminophenyl_2_methylpropanenitrile 2-(4-Aminophenyl)-2- methylpropanenitrile 2_4_nitrophenylpropanenitrile->2_4_aminophenyl_2_methylpropanenitrile Reduction (e.g., Fe, NH4Cl) final_intermediate 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl) -2-methylpropanenitrile 2_4_aminophenyl_2_methylpropanenitrile->final_intermediate Nucleophilic Aromatic Substitution

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Nitrophenyl)propanenitrile, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs, specifically the liver and kidneys, through prolonged or repeated exposure. Furthermore, it is harmful to aquatic life, necessitating stringent disposal procedures to prevent environmental contamination.

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound and its waste should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Hazard Data
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life.

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with all local, state, and federal regulations. The following protocol outlines a safe and compliant procedure for its disposal.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated labware (e.g., filter paper, weighing boats), and solutions.

  • Segregate this waste from other chemical waste streams. Do not mix it with non-hazardous waste or other incompatible chemical waste. It is often categorized as a "halogenated organic waste" or a "toxic chemical waste" depending on institutional guidelines.

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container for collecting waste. A polyethylene carboy or a similar robust container with a secure, tight-fitting lid is recommended.[1]

  • The container must be in good condition, free from cracks or damage.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Affix appropriate hazard pictograms as per the Globally Harmonized System (GHS). For this compound, the "Health Hazard" and "Exclamation Mark" pictograms are relevant.

  • Ensure the label also includes the date of waste generation and the responsible researcher's name and contact information.

4. Storage:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Follow your institution's guidelines regarding the maximum allowable accumulation time for hazardous waste.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

  • The ultimate disposal method for such chemical waste is typically high-temperature incineration at a permitted hazardous waste facility.[1]

  • Do not attempt to dispose of this compound down the drain or in the regular trash. This is crucial to prevent environmental contamination and ensure compliance with regulations.[1][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team for assistance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify spill Spill Occurs start->spill segregate Segregate as Hazardous Waste (e.g., 'Toxic Organic Waste') identify->segregate containerize Place in Labeled, Compatible, Sealed Container segregate->containerize labeling Label with Chemical Name, Hazards, and Date containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal end_disposal Proper Disposal (e.g., Incineration) disposal->end_disposal small_spill Small Spill Management (Absorb, Collect, Decontaminate) spill->small_spill Small large_spill Large Spill (Evacuate, Contact EHS) spill->large_spill Large small_spill->containerize large_spill->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4-Nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Nitrophenyl)propanenitrile is readily available. The following information is compiled from data on structurally analogous compounds, such as p-Nitrophenylacetonitrile and other nitrile compounds. It is imperative to handle this chemical with extreme caution, assuming it possesses similar or greater hazards than its analogs.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure safe laboratory practices.

Hazard Profile and Safety Precautions

This compound is anticipated to be a hazardous substance. Based on analogous compounds, primary risks include acute toxicity if ingested, inhaled, or in contact with skin.[1] Skin and eye irritation are also likely.[2] A significant hazard associated with nitrile compounds is the potential for metabolism into cyanide in the body, which can lead to severe health effects, including headache, dizziness, weakness, unconsciousness, convulsions, coma, and potentially death.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Prevents dermal absorption, which is a significant route of exposure for nitrile compounds.
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes that can cause serious eye irritation.
Skin and Body A lab coat worn over full-length clothing. Consider a chemically resistant apron for larger quantities.Minimizes skin contact with the substance.
Respiratory Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.Prevents inhalation of dust or vapors, a primary route of toxic exposure.
Physical and Chemical Properties

The following table summarizes the known and extrapolated physical and chemical properties of this compound and its close analog, p-Nitrophenylacetonitrile.

PropertyValueNotes
Molecular Formula C₉H₈N₂O₂For this compound.[3]
Molecular Weight 176.17 g/mol For this compound.[3]
Appearance Cream-colored needles (expected)Based on p-Nitrophenylacetonitrile.[2]
Boiling Point Not availableData specific to this compound is not available.
Melting Point Not availableData specific to this compound is not available.
Solubility Not availableData specific to this compound is not available.
Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidental exposure and ensuring laboratory safety.

Handling Protocol:

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Have all necessary PPE readily available and inspected for integrity. An emergency eyewash station and safety shower must be accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any potentially contaminated skin with soap and water after handling, even if gloves were worn.

Storage Plan:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental safety and regulatory compliance.

Spill Response:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE as outlined above.

Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[5][6]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management A Verify Fume Hood Operation B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Locate Emergency Equipment (Eyewash, Shower) B->C D Weigh and Transfer Chemical C->D Proceed to Handling E Prepare Solution D->E F Clean Glassware and Equipment E->F After Experiment G Wipe Down Work Surface F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled Hazardous Waste Container I->J Segregate Waste K Store in Satellite Accumulation Area J->K L Arrange for EHS Pickup K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.